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N-Benzyl-3,3,3-trifluoropropan-1-amine

Cat. No.: B1282076
CAS No.: 756469-34-8
M. Wt: 203.2 g/mol
InChI Key: ABZBPAZWTDQHLE-UHFFFAOYSA-N
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Description

N-Benzyl-3,3,3-trifluoropropan-1-amine is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound, characterized by its benzylamine and trifluoropropyl groups, serves as a versatile building block for the synthesis of more complex molecules. The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to modulate a compound's lipophilicity, metabolic stability, and bioavailability. While specific biological data for this compound is limited in the public domain, its core structure shares a key pharmacophore with advanced research compounds. Notably, analogs featuring the 1,1,1-trifluoropropanamine motif have been identified as critical components in the development of novel Capsid Assembly Modulators (CpAMs) for the treatment of chronic Hepatitis B Virus (HBV) infection . In such research, this structural element contributes to high in vitro antiviral potency and favorable pharmacokinetic profiles in preclinical studies . Researchers may explore its application as an intermediate for optimizing structure-activity relationships (SAR) in antiviral and other therapeutic programs. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for human or personal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12F3N B1282076 N-Benzyl-3,3,3-trifluoropropan-1-amine CAS No. 756469-34-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12F3N/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABZBPAZWTDQHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20514174
Record name N-Benzyl-3,3,3-trifluoropropan-1-amine
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Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756469-34-8
Record name N-(3,3,3-Trifluoropropyl)benzenemethanamine
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URL https://commonchemistry.cas.org/detail?cas_rn=756469-34-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyl-3,3,3-trifluoropropan-1-amine
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Record name benzyl(3,3,3-trifluoropropyl)amine
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Foundational & Exploratory

"N-Benzyl-3,3,3-trifluoropropan-1-amine" chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,3,3-trifluoropropan-1-amine, a fluorinated secondary amine, holds potential interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. This document provides a comprehensive overview of its known chemical and physical properties, outlines plausible synthetic methodologies based on established chemical principles, and discusses the current landscape of its biological activity, which remains an area ripe for exploration. The information is presented to support further research and development efforts involving this compound.

Chemical and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature. However, based on its structure and data from chemical suppliers and predictive models, the following properties can be summarized.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-benzyl-3,3,3-trifluoro-1-propanamineSigma-Aldrich
CAS Number 756469-34-8Sigma-Aldrich
Molecular Formula C₁₀H₁₂F₃NPubChem[1]
Molecular Weight 203.21 g/mol Sigma-Aldrich
Predicted XlogP 2.8PubChem[1]
Monoisotopic Mass 203.09218 DaPubChem[1]
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Not available

Note: The absence of experimentally determined physical constants such as melting point, boiling point, density, and solubility highlights a significant data gap for this compound. These properties are crucial for experimental design, including reaction setup, purification, and formulation.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway 1: Reductive Amination

This is a widely used method for the formation of amines from a carbonyl compound and an amine. In this case, 3,3,3-trifluoropropanal would react with benzylamine in the presence of a reducing agent.

Reaction:

Conceptual Experimental Protocol:

  • Imine Formation: To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or dichloroethane) is added benzylamine (1.0-1.2 eq). The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine. The progress of this step can be monitored by techniques such as TLC or NMR.

  • Reduction: Upon formation of the imine, a reducing agent is added to the mixture. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent will depend on the reaction conditions and the stability of the reactants. For instance, sodium triacetoxyborohydride is often preferred for its mildness and tolerance to a wider range of functional groups.

  • Work-up and Purification: After the reaction is complete, the mixture is quenched, typically with water or a dilute aqueous acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.

Logical Workflow for Reductive Amination:

G cluster_0 Imine Formation cluster_1 Reduction cluster_2 Work-up & Purification a 3,3,3-Trifluoropropanal d Intermediate Imine a->d b Benzylamine b->d c Solvent (e.g., Methanol) c->d f This compound d->f e Reducing Agent (e.g., NaBH(OAc)₃) e->f g Quenching & Extraction f->g h Drying & Concentration g->h i Column Chromatography h->i j Pure Product i->j

Reductive Amination Workflow
Proposed Synthetic Pathway 2: N-Alkylation

This method involves the reaction of a primary amine with an alkyl halide. Here, 3,3,3-trifluoropropan-1-amine would be reacted with a benzyl halide (e.g., benzyl bromide).

Reaction:

Conceptual Experimental Protocol:

  • Reaction Setup: 3,3,3-Trifluoropropan-1-amine (1.0 eq) is dissolved in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). A base (e.g., potassium carbonate or triethylamine, typically 2-3 eq) is added to the solution to act as a proton scavenger.

  • Alkylation: Benzyl bromide (1.0-1.2 eq) is added to the reaction mixture, which is then typically heated to facilitate the reaction. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic base. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove any remaining salts. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Logical Workflow for N-Alkylation:

G cluster_0 Reaction Setup cluster_1 Alkylation cluster_2 Work-up & Purification a 3,3,3-Trifluoropropan-1-amine d Reaction Mixture a->d b Base (e.g., K₂CO₃) b->d c Solvent (e.g., Acetonitrile) c->d f This compound d->f e Benzyl Bromide e->f g Filtration & Concentration f->g h Washing & Drying g->h i Column Chromatography h->i j Pure Product i->j

References

"N-Benzyl-3,3,3-trifluoropropan-1-amine" synthesis pathways and mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated amine of interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides an in-depth overview of the primary synthesis pathways for this compound, including detailed reaction mechanisms, experimental protocols, and comparative data.

Two principal synthetic routes are explored: Reductive Amination of 3,3,3-trifluoropropanal with benzylamine and Nucleophilic Substitution of a 3,3,3-trifluoropropyl derivative with benzylamine. A third, multi-step pathway involving the reaction of benzyl cyanide with ethyl trifluoroacetate is also discussed as a potential, albeit more complex, alternative.

Pathway 1: Reductive Amination

Reductive amination is a widely used and efficient method for the synthesis of amines. This one-pot reaction involves the initial formation of an imine from the condensation of an aldehyde or ketone with an amine, followed by the in-situ reduction of the imine to the corresponding amine.

Reaction Scheme:
Mechanism

The reaction proceeds in two main stages:

  • Imine Formation: Benzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,3,3-trifluoropropanal. This is followed by the elimination of a water molecule to form an iminium ion, which is then deprotonated to yield the corresponding imine.

  • Reduction: A reducing agent, typically a hydride donor, reduces the imine to the final secondary amine product.

G cluster_1 Imine Formation cluster_2 Reduction Aldehyde 3,3,3-Trifluoropropanal Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Benzylamine Amine Benzylamine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H2O Imine Imine Iminium->Imine - H+ Product This compound Imine->Product + [H-] (Reducing Agent)

Mechanism of Reductive Amination
Experimental Protocol (General)

A solution of 3,3,3-trifluoropropanal (1.0 eq) and benzylamine (1.1 eq) in a suitable solvent (e.g., methanol, dichloroethane) is stirred at room temperature. A reducing agent (1.2-1.5 eq) is then added portion-wise, and the reaction is monitored by TLC or GC-MS until completion. The reaction is quenched, and the product is isolated and purified by standard procedures such as extraction and column chromatography.

Quantitative Data

The choice of reducing agent is critical for the success of the reductive amination and can influence the reaction conditions and yield.

Reducing AgentTypical Solvent(s)Reaction ConditionsTypical YieldNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperature, 2-12 hGood to HighCan also reduce the starting aldehyde if not added after imine formation is complete.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrilepH 6-7, Room temperature, 2-12 hHighMore selective for imines over carbonyls, but generates toxic cyanide byproducts.
Sodium Triacetoxyborohydride (STAB)Dichloroethane, THFRoom temperature, 2-12 hHighMild and selective, does not reduce aldehydes or ketones, but is moisture-sensitive.
Catalytic Hydrogenation (H₂/Pd-C)Methanol, Ethanol, Ethyl Acetate1-5 atm H₂, Room temperature to 50°C, 4-24 hVery High"Green" method, but may reduce other functional groups. Requires specialized pressure equipment.

Pathway 2: Nucleophilic Substitution

This pathway involves the direct alkylation of benzylamine with a 3,3,3-trifluoropropyl derivative containing a good leaving group, such as a halide (Br, I) or a sulfonate ester (tosylate, mesylate).

Reaction Scheme:
Mechanism

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen of benzylamine attacks the electrophilic carbon atom bearing the leaving group, leading to the formation of a new C-N bond and the displacement of the leaving group in a single, concerted step. A base is often used to neutralize the H-X byproduct. A significant challenge with this method is the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine.

SN2_Mechanism Reactants Benzylamine + 3,3,3-Trifluoropropyl-X TransitionState [Ph-CH2-H2N---CH2---X]‡ (SN2 Transition State) Reactants->TransitionState Products This compound + H-X TransitionState->Products

SN2 Mechanism for Nucleophilic Substitution
Experimental Protocol (General)

To a solution of benzylamine (2.0-3.0 eq to minimize over-alkylation) and a base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., acetonitrile, DMF), the 3,3,3-trifluoropropyl derivative (1.0 eq) is added. The mixture is heated, and the reaction progress is monitored. After completion, the reaction is worked up by extraction and the product is purified by column chromatography or distillation.

Quantitative Data

The reactivity of the 3,3,3-trifluoropropyl derivative is highly dependent on the nature of the leaving group.

Leaving Group (X)SubstrateTypical Solvent(s)Reaction ConditionsRelative RateNotes
-Br3,3,3-Trifluoropropyl bromideAcetonitrile, DMF50-100°C, 6-24 hModerateCommercially available but may require elevated temperatures.
-I3,3,3-Trifluoropropyl iodideAcetonitrile, DMFRoom temp to 80°C, 4-18 hFastMore reactive than the bromide, often prepared in situ from the bromide.
-OTs3,3,3-Trifluoropropyl tosylateAcetonitrile, DMFRoom temp to 80°C, 4-18 hFastExcellent leaving group, prepared from 3,3,3-trifluoropropanol.
-OMs3,3,3-Trifluoropropyl mesylateAcetonitrile, DMFRoom temp to 80°C, 4-18 hFastSimilar reactivity to tosylate, also prepared from the alcohol.

Pathway 3: Multi-step Synthesis via Benzyl Cyanide

A more complex but potentially viable route starts from benzyl cyanide and involves the formation of a trifluoromethyl ketone intermediate.

Reaction Scheme:
  • Claisen Condensation: Benzyl cyanide reacts with ethyl trifluoroacetate in the presence of a strong base (e.g., sodium ethoxide) to form a β-ketonitrile.

  • Hydrolysis and Decarboxylation: The β-ketonitrile is hydrolyzed and decarboxylated under acidic conditions to yield 1-phenyl-3,3,3-trifluoropropan-2-one.

  • Reductive Amination: The resulting ketone undergoes reductive amination with ammonia to form the primary amine, 1-phenyl-3,3,3-trifluoropropan-2-amine.

  • N-Benzylation: The primary amine is then benzylated via reductive amination with benzaldehyde or nucleophilic substitution with a benzyl halide.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: reductive amination and nucleophilic substitution. Reductive amination is often the preferred method due to its one-pot nature and generally high yields. The choice of reducing agent can be tailored to the specific requirements of the synthesis, balancing reactivity, selectivity, and safety considerations. Nucleophilic substitution provides a viable alternative, particularly when the appropriate 3,3,3-trifluoropropyl derivative is accessible. Careful control of stoichiometry is necessary to minimize over-alkylation. The multi-step synthesis via benzyl cyanide represents a more classical but less direct approach. The selection of the optimal synthetic route will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the equipment available.

Spectroscopic and Synthetic Profile of N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a proposed synthetic route for the novel compound N-Benzyl-3,3,3-trifluoropropan-1-amine. Due to the limited availability of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from closely related structural analogs to present a predictive but detailed analysis. The information herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this and similar fluorinated amines.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic libraries.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~7.35 - 7.25m5HAr-H -
~3.80s2HPh-CH₂ -N-
~2.90t2HN-CH₂ -CH₂~7-8
~2.40m2HCH₂-CH₂ -CF₃-
(Broad signal)br s1HN-H -
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)Assignment
~139Ar-C (quaternary)
~128.5Ar-C H
~128.3Ar-C H
~127.2Ar-C H
~125 (q, J ≈ 277 Hz)C F₃
~53Ph-C H₂-N
~45N-C H₂-CH₂
~35 (q, J ≈ 30 Hz)CH₂-C H₂-CF₃
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
~ -65 to -70t~10-12
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3400Medium, broadN-H stretch
3030MediumAr C-H stretch
2930 - 2850MediumAliphatic C-H stretch
1495, 1450Medium-StrongAr C=C stretch
1100 - 1350StrongC-F stretch
~1120MediumC-N stretch
Table 5: Predicted Mass Spectrometry (MS) Data
m/zPredicted Fragment
203[M]⁺
204[M+H]⁺
91[C₇H₇]⁺ (tropylium ion)
112[M - C₇H₇]⁺

Proposed Experimental Protocols

The following section outlines a plausible synthetic route for this compound and the general procedures for acquiring the spectroscopic data.

Synthesis: Reductive Amination

A reliable method for the synthesis of this compound is via reductive amination of 3,3,3-trifluoropropanal with benzylamine.

Materials:

  • 3,3,3-trifluoropropanal

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 3,3,3-trifluoropropanal (1.0 eq) in dichloromethane (DCM), add benzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Spectroscopic Characterization

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically requiring a longer acquisition time.

  • ¹⁹F NMR: Acquire the spectrum using an appropriate fluorine probe, with CFCl₃ as an external or internal standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: A thin film of the neat liquid product can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Technique: Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.

Workflow Visualization

The logical flow for the synthesis and spectroscopic identification of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactants 3,3,3-Trifluoropropanal + Benzylamine Reaction Reductive Amination (NaBH(OAc)₃) Reactants->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product This compound Purification->Pure_Product NMR NMR (¹H, ¹³C, ¹⁹F) Pure_Product->NMR IR IR Pure_Product->IR MS MS Pure_Product->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Synthesis and Spectroscopic Analysis Workflow.

This diagram illustrates the progression from starting materials through the synthetic and purification steps to the final pure product. Subsequently, various spectroscopic techniques are employed for structural elucidation, culminating in the confirmation of the target molecule's identity.

"N-Benzyl-3,3,3-trifluoropropan-1-amine" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated amine of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, structural information, and relevant (though currently limited) data for research and development purposes.

Chemical Identity and Molecular Structure

Molecular Structure:

The molecular structure of this compound consists of a benzyl group attached to the nitrogen atom of a 3,3,3-trifluoropropan-1-amine backbone.

Structural Identifiers:

IdentifierValue
Molecular Formula C₁₀H₁₂F₃N
SMILES C1=CC=C(C=C1)CNCCC(F)(F)F
InChI InChI=1S/C10H12F3N/c11-10(12,13)6-7-14-8-9-4-2-1-3-5-9/h1-5,14H,6-8H2
InChIKey ABZBPAZWTDQHLE-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

At present, experimentally determined physicochemical data for this compound is limited. The following table summarizes predicted properties based on its chemical structure.

PropertyPredicted Value
Molecular Weight 203.20 g/mol
Monoisotopic Mass 203.092182 g/mol
XLogP3 2.8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 4

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily available literature, a plausible synthetic route is via reductive amination. This common and versatile method for amine synthesis involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.

Logical Workflow for a Potential Synthesis:

G Potential Synthetic Pathway for this compound cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 3,3,3-trifluoropropanal 3,3,3-Trifluoropropanal Imine_Formation Imine Formation (Condensation) 3,3,3-trifluoropropanal->Imine_Formation Benzylamine Benzylamine Benzylamine->Imine_Formation Reduction Reduction of Imine Imine_Formation->Reduction Intermediate Imine Product This compound Reduction->Product

Caption: A potential two-step synthetic workflow for this compound.

Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the key reactions involved in the proposed synthesis of this compound. These should be adapted and optimized for the specific substrates.

1. Imine Formation (General Procedure):

  • To a solution of 3,3,3-trifluoropropanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane) is added benzylamine (1.0-1.2 eq).

  • The reaction mixture may be stirred at room temperature or gently heated to facilitate the condensation reaction.

  • The formation of the imine can be monitored by techniques such as TLC, GC-MS, or NMR spectroscopy.

  • In some cases, a dehydrating agent (e.g., anhydrous magnesium sulfate or molecular sieves) may be added to drive the equilibrium towards the imine product.

2. Reductive Amination (General Procedure):

  • Following the in-situ formation of the imine, a reducing agent is added to the reaction mixture.

  • Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

  • The reaction is typically stirred at room temperature until the reduction is complete, as determined by an appropriate monitoring technique.

  • Work-up procedures generally involve quenching any remaining reducing agent, extraction of the product into an organic solvent, washing, drying, and purification by methods such as column chromatography or distillation.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or the signaling pathways associated with this compound. The introduction of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and cell permeability, suggesting that this compound could be a valuable scaffold for developing novel therapeutic agents. Further research is required to elucidate its biological effects.

Conclusion

This compound is a chemical entity with potential applications in pharmaceutical and medicinal chemistry. While its specific CAS number and detailed experimental data are not yet widely reported, its molecular structure is well-defined. The information provided in this guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and related fluorinated compounds. Further investigation is warranted to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities.

Trifluoromethylated Amines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, properties, and applications of trifluoromethylated amines in modern research, with a focus on their role in drug discovery and development.

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[1][2] Trifluoromethylated amines, in particular, have garnered significant attention due to their unique ability to modulate key physicochemical and biological characteristics. The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the basicity of the amine, while its lipophilicity can improve membrane permeability and metabolic stability.[1][3] This guide provides a comprehensive overview of trifluoromethylated amines, covering their synthesis, characterization, and applications, with a particular focus on their role as modulators of key signaling pathways in drug discovery.

Synthesis of Trifluoromethylated Amines

The synthesis of trifluoromethylated amines can be broadly categorized into methods for N-trifluoromethylation and the introduction of a trifluoromethyl group at other positions in an amine-containing molecule.

N-Trifluoromethylation of Amines

Direct N-trifluoromethylation of amines has historically been challenging. However, several effective methods have been developed in recent years.

Experimental Protocol 1: N-Trifluoromethylation using Carbon Disulfide and Silver Fluoride

This method provides a straightforward approach for the N-trifluoromethylation of secondary amines.[4][5]

  • Reagents: Secondary amine, Carbon Disulfide (CS2), Silver Fluoride (AgF), 1,4-diazabicyclo[2.2.2]octane (DABCO) or 4-pyrrolidinopyridine, Ethyl Acetate (EA).

  • General Procedure for N-CF3 Dialkyl Amines: In a sealed tube under a nitrogen atmosphere, the dialkyl amine (0.20 mmol), AgF (0.90 mmol), and DABCO (0.10 mmol) are combined in EA (1.5 mL). A solution of CS2 (0.20 mmol) in EA (0.5 mL) is then added. The mixture is stirred at 80 °C for 6 hours. After completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography on silica gel.[4]

  • General Procedure for N-CF3 Alkylaryl Amines: In a sealed tube under a nitrogen atmosphere, the alkylaryl amine (0.2 mmol), AgF (1.2 mmol), and 4-pyrrolidinopyridine (0.2 mmol) are combined in EA (1.5 mL). A solution of CS2 (0.24 mmol) in EA (0.5 mL) is added, and the mixture is stirred at 40 °C for 20 hours. Workup and purification are similar to the dialkyl amine procedure.[5]

Experimental Protocol 2: N-Trifluoromethylation using (Me4N)SCF3 and Silver Fluoride

This one-pot protocol allows for the rapid and mild trifluoromethylation of secondary amines at room temperature.

  • Reagents: Secondary amine, Tetramethylammonium trifluoromethylthiolate ((Me4N)SCF3), Silver Fluoride (AgF), Acetonitrile.

  • Procedure: The secondary amine is mixed with (Me4N)SCF3 in acetonitrile at room temperature. The reaction progress, leading to the formation of a thiocarbamoyl fluoride intermediate, can be monitored by 19F-NMR. Subsequently, AgF (3 equivalents) is added directly to the mixture, and the reaction is stirred for approximately two hours at room temperature or 50 °C. The by-products are precipitated with a non-polar solvent and removed by filtration to yield the N-trifluoromethylated amine.

Synthesis of α-Trifluoromethylamines

The synthesis of amines with a trifluoromethyl group on the α-carbon is crucial for creating chiral drug candidates.

Experimental Protocol 3: Nucleophilic Trifluoromethylation of Imines

This method involves the addition of a trifluoromethyl nucleophile to an imine.

  • Reagents: Imine, Trifluoromethyltrimethylsilane (TMSCF3), Tetrabutylammonium (triphenylsilyl)difluorosilicate (TBAT) or P(t-Bu)3-DMF.

  • Procedure: The imine is reacted with TMSCF3 in the presence of a suitable promoter like TBAT or a P(t-Bu)3-DMF system to afford the corresponding α-trifluoromethylamine.[6]

Photocatalytic Synthesis of Trifluoromethylated Amines

Recent advances in photoredox catalysis have enabled novel and efficient methods for the synthesis of complex trifluoromethylated amines under mild conditions.[1]

Experimental Protocol 4: Photocatalytic Amino-Trifluoromethylation of Alkenes

This method allows for the simultaneous introduction of a trifluoromethyl group and an amino group across a double bond.

  • Reagents: Alkene, Trifluoromethylating reagent (e.g., Umemoto's reagent), Nitrogen source (e.g., nitriles), Photocatalyst (e.g., Ru(bpy)3Cl2).

  • General Procedure: The alkene, trifluoromethylating reagent, and nitrogen source are reacted in the presence of a photocatalyst under visible light irradiation. The reaction mechanism typically involves the generation of a trifluoromethyl radical, which adds to the alkene, followed by the incorporation of the nitrogen-containing fragment.[1]

Characterization of Trifluoromethylated Amines

The characterization of trifluoromethylated amines relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the molecule.

    • ¹³C NMR: Shows the carbon framework. The signal for the trifluoromethyl carbon appears as a quartet due to coupling with the fluorine atoms.

    • ¹⁹F NMR: This is a crucial technique for confirming the presence and chemical environment of the trifluoromethyl group. The CF3 group typically appears as a singlet.[7][8][9]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the synthesized compounds.[7]

  • Infrared (IR) Spectroscopy: Can be used to identify characteristic functional groups in the molecule.

Table 1: Representative Spectroscopic Data for a Trifluoromethylated Amine

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)¹⁹F NMR (CDCl₃, 470 MHz) δ (ppm)HRMS (ESI) [M+Na]⁺
[1-(4-Bromophenyl)-3-phenyl-1-trifluoromethylallyloxy]trimethylsilane7.58–7.44 (m, 4H), 7.36 (dt, J = 12.1, 7.5 Hz, 5H), 6.64 (d, J = 16.4 Hz, 1H), 6.52 (d, J = 16.4 Hz, 1H), 0.15 (s, 9H)137.1, 135.6, 133.4, 129.1, 127.7, 126.8, 124.8, 124.3, 122.8, 79.8 (q, JC-C-F = 27 Hz), 1.9-77.7 (s, 3F)calcd for C₁₉H₂₀BrF₃NaOSi: 451.0311; found 451.0330

Data sourced from[7]

Physicochemical Properties and their Impact on Drug Development

The introduction of a trifluoromethyl group significantly alters the physicochemical properties of amine-containing molecules, which is a key reason for their prevalence in drug design.[1][2]

  • Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance the ability of a drug to cross cell membranes and improve its oral bioavailability.[1][2]

  • Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to a longer half-life and improved pharmacokinetic profile of the drug.[1][10]

  • Basicity (pKa): The strong electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the amine nitrogen. This can be advantageous in drug design to avoid unwanted interactions with acidic biological targets or to improve oral absorption by reducing ionization in the gastrointestinal tract.

  • Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased binding affinity and potency.

Table 2: Physicochemical Properties of Trifluoromethylated Amines

PropertyEffect of Trifluoromethyl GroupImplication in Drug DevelopmentReference
Lipophilicity (logP) IncreasesEnhanced membrane permeability and bioavailability[1][2]
Metabolic Stability IncreasesLonger drug half-life, reduced dosage frequency[1][10]
Basicity (pKa) DecreasesReduced off-target interactions, improved absorption[1]
Aqueous Solubility Variable, can decreaseCan be a challenge to be addressed in formulation[6]
Caco-2 Permeability Can increaseImproved oral absorption[3]

Trifluoromethylated Amines as Modulators of Signaling Pathways

Trifluoromethylated amines have emerged as valuable scaffolds for the development of potent and selective modulators of various signaling pathways implicated in disease.

Kinase Inhibitors

Kinases are a major class of drug targets, and trifluoromethylated amines are frequently incorporated into kinase inhibitors to enhance their efficacy.

  • Serine/Arginine-Rich Protein Kinases (SRPKs): SRPKs are involved in the regulation of pre-mRNA splicing and have been implicated in cancer. Trifluoromethyl arylamides based on the SRPK inhibitor SRPIN340 have shown potent antileukemia effects.[2]

SRPK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates SRPK1 SRPK1 Akt->SRPK1 Phosphorylates & Activates SR_Protein_inactive SR Protein (inactive) SRPK1->SR_Protein_inactive Phosphorylates SR_Protein_active SR Protein (active, phosphorylated) SR_Protein_inactive->SR_Protein_active pre_mRNA pre-mRNA SR_Protein_active->pre_mRNA Regulates mRNA_splicing Alternative mRNA Splicing pre_mRNA->mRNA_splicing Oncogenic_Isoforms Oncogenic Protein Isoforms (e.g., VEGF) mRNA_splicing->Oncogenic_Isoforms Trifluoromethylated_Amine_Inhibitor Trifluoromethylated Amine Inhibitor (e.g., SRPIN340 analog) Trifluoromethylated_Amine_Inhibitor->SRPK1 Inhibits

  • Fibroblast Growth Factor Receptor 4 (FGFR4): FGFR4 is a receptor tyrosine kinase implicated in various cancers. Aromatic trifluoromethyl ketones have been developed as covalent reversible inhibitors of FGFR4.[4][5][11][12]

FGFR4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds RAS_RAF_MAPK RAS-RAF-MAPK Pathway FGFR4->RAS_RAF_MAPK Activates PI3K_AKT PI3K-AKT Pathway FGFR4->PI3K_AKT Activates JAK_STAT JAK-STAT Pathway FGFR4->JAK_STAT Activates Klotho_beta β-Klotho Klotho_beta->FGFR4 Co-receptor Proliferation Proliferation RAS_RAF_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration JAK_STAT->Migration Trifluoromethylated_Amine_Inhibitor Trifluoromethylated Amine Inhibitor Trifluoromethylated_Amine_Inhibitor->FGFR4 Inhibits

  • Janus Kinase 3 (JAK3): JAK3 is a member of the Janus kinase family and is a key player in cytokine signaling in immune cells. Trifluoromethyl-containing compounds have been designed as inhibitors of JAK3 for the treatment of autoimmune diseases and cancer.[11][12]

JAK3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-2) Cytokine_Receptor Cytokine Receptor (γc chain) Cytokine->Cytokine_Receptor Binds JAK3 JAK3 Cytokine_Receptor->JAK3 Activates STAT STAT JAK3->STAT Phosphorylates STAT_dimer STAT Dimer (phosphorylated) STAT->STAT_dimer Gene_Transcription Gene Transcription STAT_dimer->Gene_Transcription Promotes Trifluoromethylated_Amine_Inhibitor Trifluoromethylated Amine Inhibitor Trifluoromethylated_Amine_Inhibitor->JAK3 Inhibits

G-Protein Coupled Receptor (GPCR) Ligands

GPCRs are the largest family of membrane receptors and are major drug targets. Trifluoromethylated amines are utilized in the design of GPCR ligands to improve their binding affinity and pharmacokinetic properties.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response Ligand Ligand GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates G_alpha_GTP Gα-GTP G_Protein->G_alpha_GTP G_beta_gamma Gβγ G_Protein->G_beta_gamma Effector Effector (e.g., Adenylyl Cyclase) G_alpha_GTP->Effector Modulates G_beta_gamma->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream_Signaling Downstream Signaling Second_Messenger->Downstream_Signaling Trifluoromethylated_Amine_Ligand Trifluoromethylated Amine Ligand (Agonist/Antagonist) Trifluoromethylated_Amine_Ligand->GPCR Binds to

Quantitative Data on Trifluoromethylated Amines

The following table summarizes key quantitative data for a selection of trifluoromethylated amines, highlighting their biological activity and physicochemical properties.

Table 3: Biological Activity and Physicochemical Properties of Selected Trifluoromethylated Amines

Compound ClassExample CompoundTargetBiological Activity (IC₅₀/EC₅₀)logPReference
SRPK Inhibitor Trifluoromethyl arylamide (Compound 30)SRPK6.0 - 35.7 µM (against leukemia cell lines)-[2]
FGFR4 Inhibitor Aromatic trifluoromethyl ketoneFGFR4Potent and selective inhibition-[4][5][11][12]
JAK3 Inhibitor Trifluoromethyl-containing compoundJAK3--[11][12]
N-Trifluoromethyl Azole N-Trifluoromethyl imidazole derivative--Higher than N-methyl analog[3]

Note: A comprehensive database of quantitative data for all trifluoromethylated amines is beyond the scope of this guide. The table provides representative examples.

Conclusion and Future Perspectives

Trifluoromethylated amines represent a privileged class of compounds in modern drug discovery. Their unique physicochemical properties, conferred by the trifluoromethyl group, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates. The continued development of novel and efficient synthetic methodologies, particularly in the realm of asymmetric and photocatalytic synthesis, will undoubtedly expand the chemical space of accessible trifluoromethylated amines. As our understanding of their interactions with biological targets deepens, we can expect to see the emergence of even more potent and selective therapeutics based on this versatile molecular scaffold. The strategic incorporation of trifluoromethylated amines will remain a cornerstone of medicinal chemistry for the foreseeable future, driving the development of the next generation of innovative medicines.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific safety and toxicological data for N-Benzyl-3,3,3-trifluoropropan-1-amine is readily available in public literature or safety data sheets. This guide is a synthesis of best practices derived from structurally related compounds and general principles for handling novel chemical entities. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained personnel. A thorough risk assessment should be performed before any handling.

Introduction

This compound is a fluorinated amine of interest in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group. As with any novel compound, a comprehensive understanding of its potential hazards is paramount to ensure the safety of laboratory personnel. This document provides a detailed overview of inferred safety precautions, handling procedures, and emergency responses based on data from analogous structures such as Benzylamine and other trifluorinated amines.

Inferred Physicochemical and Toxicological Properties

The following tables summarize the known properties of structurally related compounds to provide an estimated profile for this compound. These values should be treated as indicative and not as certified data.

Table 1: Inferred Physical and Chemical Properties

PropertyValue (Based on Analogous Compounds)Source Analogue(s)
Molecular FormulaC10H12F3N-
Molecular Weight203.20 g/mol -
AppearanceLikely a liquidBenzylamine
Boiling PointNot available; likely >180 °CBenzylamine (185 °C)
Flash PointNot available; likely >65 °CBenzylamine (72 °C)
SolubilityPresumed to be sparingly soluble in waterGeneral amine properties

Table 2: Inferred Toxicological Data

HazardObservation (Based on Analogous Compounds)Source Analogue(s)
Acute Oral ToxicityLikely harmful if swallowed.Benzylamine (LD50 Oral - Rat - 552 mg/kg)
Acute Dermal ToxicityLikely toxic in contact with skin.Benzylamine (LD50 Dermal - Rabbit - 1,040 mg/kg)
Skin Corrosion/IrritationCauses severe skin burns and eye damage.Benzylamine, 3,3,3-Trifluoropropylamine
Serious Eye Damage/IrritationCauses serious eye damage.Benzylamine, 3,3,3-Trifluoropropylamine
Respiratory SensitizationMay cause allergy or asthma symptoms or breathing difficulties if inhaled.General amine properties

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data from related compounds, this compound should be treated as a hazardous substance.

Primary Hazards:

  • Corrosive: Expected to cause severe skin burns and eye damage.

  • Toxic: Likely harmful if swallowed and toxic in contact with skin.

  • Irritant: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Consult glove manufacturer's compatibility charts.

    • Clothing: A flame-retardant laboratory coat and additional chemical-resistant apron are recommended. Ensure full body coverage.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and amines should be used.

Experimental Workflow for Safe Handling

The following diagram outlines a generalized workflow for the safe handling of a novel research chemical like this compound.

G Safe Handling Workflow for Novel Research Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weigh Weigh/Dispense in Fume Hood FumeHood->Weigh Receive Receive and Inspect Container Store Store in a Cool, Dry, Well-Ventilated Area Receive->Store Store->Weigh Reaction Perform Reaction in Closed System Weigh->Reaction Decontaminate Decontaminate Glassware and Surfaces Reaction->Decontaminate Waste Segregate and Label Hazardous Waste Decontaminate->Waste Dispose Dispose of Waste via Certified Vendor Waste->Dispose Spill Spill Containment Exposure First Aid for Exposure Fire Fire Extinguishing Procedure

Caption: Generalized workflow for the safe handling of novel research chemicals.

Detailed Experimental Protocols

Protocol for Weighing and Dispensing
  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as outlined in Section 3.

    • Place all necessary equipment (e.g., balance, spatulas, weighing paper, receiving flask) inside the fume hood.

    • Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agent for amines) readily available within the fume hood.

  • Procedure:

    • Carefully open the container of this compound inside the fume hood.

    • Dispense the required amount of the compound onto weighing paper or directly into the receiving flask.

    • Avoid creating dust or aerosols.

    • Securely close the primary container immediately after dispensing.

    • Clean any minor spills within the fume hood immediately using appropriate absorbent materials.

  • Post-Procedure:

    • Wipe down the exterior of the primary container before returning it to storage.

    • Decontaminate all equipment used.

    • Dispose of all contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

  • Spill:

    • Evacuate the area.

    • Ensure proper PPE is worn before attempting cleanup.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

Conclusion

While specific data for this compound is lacking, a conservative approach based on the known hazards of structurally similar compounds is essential for safe handling. All researchers and laboratory personnel must adhere to strict safety protocols, utilize appropriate personal protective equipment, and perform all manipulations within a certified chemical fume hood. A thorough risk assessment is the cornerstone of safety when working with any novel chemical entity.

An In-depth Technical Guide on the Predicted Stability and Degradation Profile of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct experimental studies on the stability and degradation of N-Benzyl-3,3,3-trifluoropropan-1-amine have been identified in the public domain. This guide provides a theoretical assessment based on the well-established chemistry of its core functional moieties: the N-benzyl amine and the 3,3,3-trifluoropropyl group. The information presented herein is intended for researchers, scientists, and drug development professionals as a predictive guide for handling, formulation, and analytical method development.

Introduction

This compound is a synthetic organic compound featuring a secondary amine, a benzyl group, and a trifluorinated propyl chain. The stability and degradation profile of this molecule is of critical interest in pharmaceutical development and materials science, as it dictates its shelf-life, potential for toxic degradant formation, and compatibility with various formulation strategies. This document outlines the predicted stability of this compound under various stress conditions and proposes potential degradation pathways.

Predicted Stability Profile

The stability of this compound is largely governed by the reactivity of the N-benzyl amine functionality. The trifluoromethyl group is known for its high chemical and thermal stability, often enhancing the metabolic stability of drug candidates.[1]

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation ProductsRationale
Acidic (e.g., HCl) Likely stable at dilute concentrations. Potential for debenzylation under harsh acidic conditions and elevated temperatures.Benzaldehyde, 3,3,3-trifluoropropan-1-amine, Benzyl alcoholThe benzyl group can be cleaved under strongly acidic conditions, although this often requires harsh reagents like Lewis acids.[2][3]
Basic (e.g., NaOH) Generally stable.No significant degradation expected under typical conditions.N-benzyl amines are generally stable to basic conditions.
Oxidative (e.g., H₂O₂, AIBN, light) Susceptible to oxidation, particularly at the benzylic position.Benzaldehyde, 3,3,3-trifluoropropan-1-amine, N-(3,3,3-trifluoropropyl)benzamideThe benzylic C-H bond is prone to radical abstraction, leading to oxidation and subsequent cleavage of the C-N bond.[2][4][5][6]
Thermal Expected to be relatively stable at moderate temperatures. Degradation may occur at elevated temperatures.Ammonia, toluene, and other fragmentation products.Thermal degradation of amines can be complex, often proceeding via radical mechanisms at high temperatures.[7][8][9] The trifluoromethyl group generally imparts high thermal stability.[1]
Photolytic (e.g., UV light) Potentially susceptible to photodegradation.Benzaldehyde, 3,3,3-trifluoropropan-1-amine, and radical coupling products.Benzyl amines can undergo photochemical reactions, including C-N bond cleavage.[10]

Predicted Degradation Pathways

The most probable degradation pathway for this compound under oxidative conditions is the debenzylation of the amine.

Oxidative cleavage of the N-benzyl group is a common degradation pathway for N-benzyl amines.[2][4][5][6] This process can be initiated by various oxidizing agents, including peroxides, metal catalysts, and light. The reaction likely proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed to yield benzaldehyde and the primary amine, 3,3,3-trifluoropropan-1-amine.

G Predicted Oxidative Debenzylation Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products A This compound C Iminium Ion Intermediate A->C Oxidation B Oxidizing Agent (e.g., H₂O₂, light) D Benzaldehyde C->D Hydrolysis E 3,3,3-Trifluoropropan-1-amine C->E Hydrolysis

Caption: Predicted oxidative degradation pathway of this compound.

The trifluoromethyl group is generally very stable to chemical and metabolic degradation.[1] However, under certain specific enzymatic or extreme chemical conditions, defluorination could theoretically occur, though this is considered a minor pathway for this molecule. The biodegradation of trifluoromethylarenes can proceed via metabolic activation, but this is less likely for the trifluoropropyl group in this context.[11]

Proposed Experimental Protocols for Stability Testing

To experimentally determine the stability and degradation profile of this compound, a forced degradation study should be conducted according to ICH guidelines.

G Forced Degradation Experimental Workflow cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare solutions of This compound in various solvents B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Degradation (Solid & Solution, 80°C) A->E F Photolytic Degradation (UV/Vis light) A->F G Sample at various time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) G->H I Quantify parent compound H->I J Identify and quantify degradation products H->J K Determine degradation kinetics and pathways I->K J->K

Caption: General workflow for a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, 24, and 48 hours.

  • Sample Preparation: Quench the reaction by adding a suitable antioxidant (e.g., sodium bisulfite) if necessary. Dilute the samples to an appropriate concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Conclusion

While experimental data for this compound is not currently available, a theoretical assessment based on the known reactivity of its functional groups provides valuable insights into its likely stability and degradation profile. The primary anticipated degradation pathway is oxidative debenzylation, leading to the formation of benzaldehyde and 3,3,3-trifluoropropan-1-amine. The trifluoropropyl group is expected to be highly stable under typical stress conditions. The proposed experimental protocols provide a framework for the systematic evaluation of this compound's stability, which is essential for its potential application in regulated industries. Further experimental work is required to confirm these predictions and to fully characterize the degradation products and pathways.

References

Potential Research Horizons for N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated organic molecule with potential for exploration in medicinal chemistry and drug discovery. Its structure, combining a benzyl group, a flexible propyl chain, and a terminal trifluoromethyl group, suggests a variety of possible interactions with biological targets. The presence of the trifluoromethyl group is particularly noteworthy, as this moiety is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This technical guide outlines potential research areas for this compound, providing a framework for its investigation as a novel therapeutic agent. While direct experimental data for this specific molecule is not publicly available, this document extrapolates potential applications and research directions based on the known properties of structurally related compounds.

Core Physicochemical Properties (Predicted)

To initiate a research program, understanding the fundamental physicochemical properties of this compound is crucial. These parameters influence its pharmacokinetic and pharmacodynamic behavior.

PropertyPredicted Value/CharacteristicSignificance in Drug Discovery
Molecular Weight ~203.19 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP (Lipophilicity) Moderately lipophilicInfluences membrane permeability and potential for CNS penetration. The trifluoromethyl group increases lipophilicity compared to its non-fluorinated analog.
pKa (Basicity) Expected to be a weak baseThe amine group's protonation state at physiological pH will affect receptor interactions and solubility.
Polar Surface Area (PSA) ~26.02 ŲAffects membrane transport and blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors 1 Donor (N-H), 1 Acceptor (N)Determines potential for hydrogen bonding with biological targets.

Potential Therapeutic Areas and Research Directions

The structural motifs of this compound suggest several promising avenues for therapeutic investigation.

Central Nervous System (CNS) Disorders

The lipophilicity imparted by the benzyl and trifluoromethyl groups suggests potential for crossing the blood-brain barrier.

  • Potential Targets: Monoamine oxidase (MAO) inhibitors, serotonin or dopamine receptor modulators, sigma receptor ligands.

  • Rationale: Benzylamine and its derivatives are known to interact with various CNS targets. The trifluoromethyl group can enhance binding affinity and selectivity.

  • Proposed Research:

    • In vitro binding assays against a panel of CNS receptors and enzymes.

    • In vivo behavioral models in rodents to assess potential antidepressant, anxiolytic, or antipsychotic effects.

Oncology

Fluorinated compounds have shown promise as anticancer agents.

  • Potential Mechanisms: Induction of apoptosis, inhibition of cell proliferation, anti-angiogenic effects.

  • Rationale: Structurally related benzylamine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The trifluoromethyl group can improve metabolic stability, prolonging the compound's action.

  • Proposed Research:

    • In vitro cytotoxicity assays against a panel of human cancer cell lines (e.g., breast, lung, colon).

    • Mechanistic studies to elucidate the mode of action (e.g., cell cycle analysis, apoptosis assays).

Anti-Infective Agents

The amine scaffold is a common feature in many antimicrobial and antiviral drugs.

  • Potential Targets: Bacterial or fungal cell wall synthesis, viral replication enzymes.

  • Rationale: The lipophilic nature of the compound may facilitate penetration of microbial cell membranes.

  • Proposed Research:

    • In vitro antimicrobial susceptibility testing against a panel of pathogenic bacteria and fungi.

    • Antiviral assays against relevant viral strains.

Proposed Experimental Workflows

The following diagrams illustrate logical workflows for investigating the potential of this compound.

G start Synthesis & Purification of This compound physchem Physicochemical Characterization (NMR, MS, Purity, Solubility) start->physchem invitro In Vitro Screening physchem->invitro cns CNS Target Panel (Receptors, Transporters, Enzymes) invitro->cns cancer Cancer Cell Line Panel (Cytotoxicity) invitro->cancer infective Antimicrobial Panel (Bacteria, Fungi) invitro->infective hit_id Hit Identification & Prioritization cns->hit_id cancer->hit_id infective->hit_id moa Mechanism of Action Studies hit_id->moa invivo In Vivo Efficacy Models moa->invivo

Figure 1: A generalized workflow for the initial screening and evaluation of this compound.

Detailed Experimental Protocols

Synthesis of this compound

A potential synthetic route could involve the reductive amination of 3,3,3-trifluoropropanal with benzylamine.

Materials:

  • 3,3,3-trifluoropropanal

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,3,3-trifluoropropanal (1.0 eq) and benzylamine (1.0 eq) in DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

G reagents 3,3,3-trifluoropropanal + Benzylamine reaction Reductive Amination reagents->reaction solvent DCM solvent->reaction reducing_agent Sodium Triacetoxyborohydride reducing_agent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Figure 2: A flowchart illustrating a potential synthetic protocol for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity. The strategic incorporation of a trifluoromethyl group onto a benzylamine scaffold suggests significant potential for developing novel therapeutics. The proposed research areas and experimental protocols provide a foundational framework for initiating a comprehensive investigation into its biological activities. Future work should focus on lead optimization through the synthesis of analogs to establish structure-activity relationships (SAR) and improve potency, selectivity, and pharmacokinetic properties.

The Synthesis and Potential Applications of N-Benzyl-3,3,3-trifluoropropan-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-3,3,3-trifluoropropan-1-amine, a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. Due to its structural motifs—a trifluoromethyl group and a benzylamine moiety—this compound is of interest for the development of novel therapeutic agents. This document covers its commercial availability, plausible synthetic routes, and the context of its potential pharmacological significance.

Commercial Availability and Suppliers

For researchers interested in synthesizing this compound in-house, the key precursors are commercially available. The availability of these precursors is summarized in the table below.

Precursor CompoundCAS NumberRepresentative SuppliersNotes
3,3,3-Trifluoropropylamine460-39-9Sigma-Aldrich, Ansh Enterprise, various othersAvailable as the free base or hydrochloride salt.
3,3,3-Trifluoropropanal460-40-2Parchem, Fisher Scientific, FluorochemOften supplied as a hydrate or containing oligomers.
Benzylamine100-46-9Widely available from major chemical suppliers
Benzaldehyde100-52-7Widely available from major chemical suppliers

Physicochemical Properties

Specific experimental data for this compound is not widely published. However, the expected properties can be inferred from its structure and data on related compounds.

PropertyPredicted/Estimated ValueBasis for Estimation
Molecular FormulaC10H12F3N---
Molecular Weight203.20 g/mol ---
Boiling PointNot availableExpected to be higher than 3,3,3-trifluoropropylamine (30.6°C).
SolubilityNot availableLikely soluble in organic solvents like dichloromethane, methanol, and ethyl acetate.
pKaNot availableThe trifluoromethyl group is expected to lower the basicity of the amine compared to non-fluorinated analogues.

Synthesis Methodology: Reductive Amination

A highly plausible and efficient method for the synthesis of this compound is the reductive amination of 3,3,3-trifluoropropanal with benzylamine. This common and robust reaction in organic chemistry involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.

Experimental Protocol

Materials:

  • 3,3,3-Trifluoropropanal (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3,3,3-trifluoropropanal (1.0 eq) in anhydrous dichloromethane, add benzylamine (1.0 eq) at room temperature.

  • Stir the mixture for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Applications in Drug Development

While specific biological activities of this compound have not been reported in the public domain, its structural components suggest significant potential in medicinal chemistry.

The N-benzylamine motif is a common feature in a wide range of approved pharmaceutical agents.[1] This structural element can contribute to the binding of a molecule to its biological target and can influence its pharmacokinetic properties.[1][2]

The presence of a trifluoromethyl group is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[3][4] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the pKa of nearby functional groups, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Given these characteristics, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases.[6][7]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 3,3,3-Trifluoropropanal 3,3,3-Trifluoropropanal Imine Formation Imine Formation 3,3,3-Trifluoropropanal->Imine Formation Benzylamine Benzylamine Benzylamine->Imine Formation Reductive Amination Reductive Amination Imine Formation->Reductive Amination NaBH(OAc)3 DCM This compound This compound Reductive Amination->this compound

Caption: Proposed synthesis workflow for this compound.

Drug_Development_Logic cluster_motifs Structural Motifs cluster_properties Physicochemical Properties cluster_outcome Desired Outcome N-Benzylamine N-Benzylamine Target Binding Target Binding N-Benzylamine->Target Binding Trifluoromethyl Group Trifluoromethyl Group Metabolic Stability Metabolic Stability Trifluoromethyl Group->Metabolic Stability Membrane Permeability Membrane Permeability Trifluoromethyl Group->Membrane Permeability Modulated pKa Modulated pKa Trifluoromethyl Group->Modulated pKa Enhanced Potency Enhanced Potency Target Binding->Enhanced Potency Improved Pharmacokinetics Improved Pharmacokinetics Metabolic Stability->Improved Pharmacokinetics Membrane Permeability->Improved Pharmacokinetics Modulated pKa->Improved Pharmacokinetics

Caption: Role of key structural motifs in drug development.

References

"N-Benzyl-3,3,3-trifluoropropan-1-amine" reactivity with common reagents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Predicted Reactivity of N-Benzyl-3,3,3-trifluoropropan-1-amine with Common Reagents

Disclaimer: Publicly available experimental data on the specific reactivity of this compound is limited. This guide provides an in-depth analysis of its predicted reactivity based on the chemical properties of its constituent functional groups—a secondary benzylamine and a 3,3,3-trifluoropropyl group—and by drawing parallels with structurally similar molecules. The experimental protocols provided are generalized and should be adapted and optimized for specific applications.

Introduction

This compound is a fluorinated amine that holds potential interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. Understanding its reactivity with common reagents is crucial for its application in synthesis and drug development. This guide outlines the expected reactivity profile of this compound.

Core Reactivity Analysis

The reactivity of this compound is primarily dictated by the secondary amine, which can act as a nucleophile and a base. The presence of the electron-withdrawing trifluoromethyl (-CF₃) group is expected to decrease the basicity and nucleophilicity of the amine compared to its non-fluorinated analog, N-benzylpropan-1-amine. The benzyl group provides steric bulk and can be cleaved under certain reductive or oxidative conditions.

Basicity

The lone pair of electrons on the nitrogen atom makes this compound basic, allowing it to react with acids to form ammonium salts. However, the strong electron-withdrawing effect of the trifluoromethyl group reduces the electron density on the nitrogen, thereby decreasing its basicity.

Nucleophilicity

As a secondary amine, it is a potent nucleophile, expected to react with a variety of electrophiles. This nucleophilicity is the basis for reactions such as acylation and alkylation.

Predicted Reactions with Common Reagents

N-Acylation

N-acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This reaction is generally expected to be high-yielding.

Generalized Reaction Scheme:

G This compound This compound N-acyl-N-benzyl-3,3,3-trifluoropropan-1-amine N-acyl-N-benzyl-3,3,3-trifluoropropan-1-amine This compound->N-acyl-N-benzyl-3,3,3-trifluoropropan-1-amine Acyl Halide/Anhydride, Base G This compound This compound Tertiary Amine Tertiary Amine This compound->Tertiary Amine Alkyl Halide, Base G A This compound + Aldehyde/Ketone B Iminium Ion Intermediate A->B Acid Catalyst C Tertiary Amine Product B->C Reducing Agent (e.g., NaBH(OAc)₃) G This compound This compound 3,3,3-Trifluoropropan-1-amine 3,3,3-Trifluoropropan-1-amine This compound->3,3,3-Trifluoropropan-1-amine H₂, Pd/C

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine, a valuable building block in medicinal chemistry and drug development due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity. The primary synthetic route detailed is reductive amination, a robust and widely used method for amine synthesis.[1][2][3]

Synthetic Strategy: Reductive Amination

The synthesis of this compound can be efficiently achieved via a one-pot reductive amination reaction. This method involves the reaction of 3,3,3-trifluoropropanal with benzylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[2] This approach is favored for its operational simplicity and generally good yields.

Reaction Scheme:

Experimental Protocol

This protocol is based on established reductive amination procedures.[2]

Materials:

  • 3,3,3-Trifluoropropanal[4]

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar mild reducing agent

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 3,3,3-trifluoropropanal (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Amine Addition: Add benzylamine (1.0-1.2 equivalents) dropwise to the stirred solution. Stir the mixture at 0 °C for 20-30 minutes to facilitate the formation of the intermediate imine.

  • Reductant Addition: In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (1.2-1.5 equivalents) in anhydrous DCM. Add this reducing agent portion-wise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
3,3,3-TrifluoropropanalC₃H₃F₃O112.05Starting Material
BenzylamineC₇H₉N107.15Starting Material
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.94Reducing Agent
This compoundC₁₀H₁₂F₃N203.20Product

Table 2: Typical Reaction Parameters and Expected Results

ParameterValue
Scale1-10 mmol
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12-24 hours
Expected Yield 70-90%
Purity (after chroma.) >95%
Characterization ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spec.

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reductive Amination cluster_workup Workup and Purification cluster_product Final Product Reactants 3,3,3-Trifluoropropanal + Benzylamine ReactionVessel Reaction at 0°C to RT Reactants->ReactionVessel Dissolve Solvent Anhydrous DCM Solvent->ReactionVessel Quench Quench with NaHCO3 ReactionVessel->Quench After 12-24h ReducingAgent NaBH(OAc)3 Addition ReducingAgent->ReactionVessel Portion-wise Extract Extraction with DCM Quench->Extract Dry Drying (MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct N-Benzyl-3,3,3- trifluoropropan-1-amine Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: N-Benzyl-3,3,3-trifluoropropan-1-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated secondary amine that holds significant potential as a building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The incorporation of a trifluoromethyl group (CF3) can dramatically alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] This document provides detailed application notes on the utility of this compound and a comprehensive, step-by-step protocol for its synthesis via reductive amination.

Introduction to Trifluoromethylated Amines in Drug Discovery

The introduction of a trifluoromethyl group is a widely employed strategy in modern drug design to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2] The CF3 group is known to:

  • Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug molecule.[1]

  • Increase Lipophilicity: The CF3 group can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[1][2]

  • Modulate pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby amino groups, affecting their ionization state at physiological pH and influencing drug-receptor interactions.

  • Serve as a Bioisostere: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as isopropyl or tert-butyl, offering a way to fine-tune the steric and electronic properties of a molecule.[3][4]

This compound provides a scaffold that combines the synthetically versatile benzylamine moiety with a trifluorinated propyl chain, making it an attractive starting material for the synthesis of novel therapeutic agents and functional materials.

Synthetic Strategy: Reductive Amination

A robust and widely applicable method for the synthesis of this compound is the reductive amination of 3,3,3-trifluoropropanal with benzylamine. This reaction proceeds via the in situ formation of an iminium ion, which is then reduced by a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3).[5][6][7] This method is known for its high yields, broad substrate scope, and tolerance of various functional groups.[6][7]

Below is a logical workflow for the synthesis and subsequent utilization of the target compound.

G cluster_synthesis Synthesis of this compound cluster_application Potential Applications A 3,3,3-Trifluoropropanal C Reductive Amination (NaBH(OAc)3) A->C B Benzylamine B->C D This compound C->D E Derivatization D->E Further Reactions F Pharmaceutical Scaffolds E->F G Functional Materials E->G

Caption: Synthetic workflow for this compound and its potential applications.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride.[5][6][7]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierPurity
3,3,3-TrifluoropropanalC3H3F3O112.05Commercially Available≥97%
BenzylamineC7H9N107.15Commercially Available≥99%
Sodium Triacetoxyborohydride (STAB)C6H10BNaO6211.94Commercially Available≥95%
1,2-Dichloroethane (DCE), anhydrousC2H4Cl298.96Commercially Available≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO3 (aq)84.01In-house preparationN/A
Anhydrous Magnesium SulfateMgSO4120.37Commercially Available≥99.5%

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

  • NMR Spectrometer (for product characterization)

  • Mass Spectrometer (for product characterization)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,3,3-trifluoropropanal (1.0 eq).

  • Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE).

  • Add benzylamine (1.0 - 1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Reaction Parameters and Expected Yields:

ParameterCondition
StoichiometryAldehyde:Amine:STAB = 1:1.1:1.3 (typical)
SolventAnhydrous 1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time3 - 12 hours
Expected Yield 75 - 90% (based on analogous reactions)

Potential Signaling Pathway Involvement and Drug Development

While this compound itself is a building block, its derivatives have the potential to interact with various biological targets and signaling pathways. For example, benzylamine derivatives are known to be present in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes. The introduction of the trifluoropropyl moiety can enhance the binding affinity and selectivity for these targets.

The following diagram illustrates a hypothetical scenario where a derivative of this compound acts as a modulator of a generic signaling pathway.

G cluster_pathway Hypothetical Signaling Pathway Modulation ligand Drug Derivative receptor GPCR/Ion Channel ligand->receptor Binds to effector Effector Enzyme receptor->effector Activates/Inhibits second_messenger Second Messenger effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: Hypothetical modulation of a signaling pathway by a drug derived from the title compound.

Conclusion

This compound is a promising and synthetically accessible building block for the development of novel molecules in medicinal chemistry and materials science. The provided protocol for its synthesis via reductive amination offers a reliable and efficient route to this valuable compound. Researchers are encouraged to explore the derivatization of this amine to generate new chemical entities with potentially enhanced biological and physical properties.

References

Application Notes and Protocols: N-Benzyl-3,3,3-trifluoropropan-1-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-3,3,3-trifluoropropan-1-amine is a fluorinated organic compound with potential applications in medicinal chemistry. The incorporation of a trifluoromethyl group (CF3) can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target. While specific research on this compound is limited, its structural motifs are present in compounds investigated for various therapeutic areas. This document outlines potential applications, experimental protocols, and relevant biological pathways based on analogs and derivatives containing the N-benzyl and trifluoropropyl moieties.

Potential Therapeutic Applications

The structural framework of this compound suggests its potential as a scaffold in the design of novel therapeutic agents. Analogs incorporating a trifluoromethylbenzyl C-region have shown significant activity as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain management.[1][2]

TRPV1 Antagonism for Analgesia

Derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides featuring a 4-(trifluoromethyl)benzyl C-region have been synthesized and evaluated for their ability to antagonize the human TRPV1 (hTRPV1) receptor.[1][2] These compounds have demonstrated high potency in blocking the activation of TRPV1 by various stimuli, including capsaicin.[1][2] Notably, some of these analogs have exhibited promising analgesic effects in preclinical models of neuropathic pain without the common side effect of hyperthermia.[1][2]

Quantitative Data on Related Compounds

The following table summarizes the in vitro potency of representative TRPV1 antagonists that share structural similarities with the target compound.

Compound IDStructureTargetAssayPotency (Ki)Reference
43 2-(3-Fluoro-4-methanesulfonylamino-phenyl)-N-(2-morpholin-4-yl-4-trifluoromethyl-benzyl)-propionamidehTRPV1Capsaicin antagonism0.3 nM[1][2]
44S (S)-2-(3-Fluoro-4-methanesulfonylamino-phenyl)-N-(2-morpholin-4-yl-4-trifluoromethyl-benzyl)-propionamidehTRPV1Capsaicin antagonism0.3 nM[1][2]

Experimental Protocols

The following protocols are based on methodologies used for the synthesis and evaluation of related trifluoromethylbenzyl-containing compounds.[1]

General Synthesis of this compound Analogs

This protocol describes a potential synthetic route for this compound and its derivatives.

Materials:

  • 3,3,3-Trifluoropropan-1-amine hydrochloride

  • Substituted benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO3)

  • Magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of 3,3,3-trifluoropropan-1-amine hydrochloride (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in dichloroethane, add sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound analog.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of TRPV1 Antagonism

This protocol outlines a general procedure for assessing the antagonist activity of a compound against the hTRPV1 receptor.

Materials:

  • HEK293 cells stably expressing hTRPV1

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)

  • Fluo-4 AM calcium indicator dye

  • Capsaicin (TRPV1 agonist)

  • Test compound (e.g., this compound analog)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the hTRPV1-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound for 15-30 minutes at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a solution of capsaicin to each well to achieve a final concentration that elicits a submaximal response (e.g., EC80).

  • Data Analysis: Measure the intracellular calcium influx by monitoring the change in fluorescence. The antagonist effect of the test compound is determined by its ability to inhibit the capsaicin-induced fluorescence signal. Calculate the IC50 value for the test compound.

Visualizations

Signaling Pathway

TRPV1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Ca_ion Ca²⁺ Influx TRPV1->Ca_ion Opens Capsaicin Capsaicin Capsaicin->TRPV1 Activates Protons H+ Protons->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Antagonist This compound Analog (Antagonist) Antagonist->TRPV1 Inhibits Pain_Signal Pain Sensation Ca_ion->Pain_Signal Leads to

Caption: Potential mechanism of action for a TRPV1 antagonist.

Experimental Workflow

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials (3,3,3-Trifluoropropan-1-amine, Benzaldehyde) reaction Reductive Amination start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization cell_culture Cell Culture (hTRPV1-HEK293) characterization->cell_culture Test Compound assay_prep Assay Preparation (Dye Loading, Compound Incubation) cell_culture->assay_prep measurement Fluorescence Measurement (Calcium Influx) assay_prep->measurement data_analysis Data Analysis (IC50 Determination) measurement->data_analysis

Caption: Workflow for synthesis and biological evaluation.

References

Experimental setup for reactions involving "N-Benzyl-3,3,3-trifluoropropan-1-amine"

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for N-Benzyl-3,3,3-trifluoropropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the synthesis and potential applications of this compound, a valuable building block in medicinal chemistry. The strategic incorporation of both a trifluoromethyl (CF3) group and a benzylamine moiety offers significant advantages in drug design.

Application Notes

The trifluoromethyl group is a crucial component in modern drug design, often used to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.[1][2][3] Replacing a methyl or chloro group with a CF3 group can alter the electronic properties of a compound and protect it from metabolic oxidation, potentially improving its pharmacokinetic profile.[2] Notable drugs containing trifluoromethyl groups include the antidepressant fluoxetine (Prozac) and the anti-inflammatory drug celecoxib (Celebrex).[2]

The benzylamine functional group is also a cornerstone in pharmaceuticals, serving as a precursor for a wide range of active pharmaceutical ingredients (APIs), including antihypertensives, antifungals, and antivirals.[4][5][6] The benzyl group can be used as a protecting group for primary amines, which can be readily removed via hydrogenolysis to unmask the primary amine for further functionalization.[5][7]

This compound combines these two privileged fragments, making it a highly attractive scaffold for the synthesis of novel therapeutic agents. It can serve as a key intermediate for creating libraries of compounds for screening in drug discovery programs, particularly in the development of anticancer and antiviral agents where CF3 groups are known to enhance efficacy.[8]

Experimental Protocols: Synthesis

Two plausible and efficient methods for the synthesis of this compound are presented below.

Method 1: Reductive Amination of 3,3,3-Trifluoropropanal

Reductive amination is a widely used method to form amines from carbonyl compounds.[9] This protocol involves the in-situ formation of an imine from 3,3,3-trifluoropropanal and benzylamine, followed by reduction with a suitable hydride agent.

Protocol:

  • Reaction Setup: To a solution of 3,3,3-trifluoropropanal (1.0 eq) in methanol (0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine. The reaction can be monitored by TLC or GC-MS.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up: Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Basify the aqueous residue with 2 M NaOH to a pH > 10. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Method 2: N-Alkylation of Benzylamine

Direct N-alkylation of benzylamine with a suitable 3,3,3-trifluoropropyl electrophile provides an alternative route. Using a base such as cesium carbonate (Cs2CO3) can promote selective mono-alkylation.[10]

Protocol:

  • Reaction Setup: In a sealed tube, combine benzylamine (2.0 eq), 1-bromo-3,3,3-trifluoropropane (1.0 eq), and cesium carbonate (Cs2CO3) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M).

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water (100 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (ethyl acetate/hexanes) to obtain the desired product.

Summary of Synthetic Protocols
ParameterMethod 1: Reductive AminationMethod 2: N-Alkylation
Starting Materials 3,3,3-Trifluoropropanal, BenzylamineBenzylamine, 1-Bromo-3,3,3-trifluoropropane
Key Reagents Sodium Borohydride (NaBH4)Cesium Carbonate (Cs2CO3)
Solvent MethanolN,N-Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature60-70 °C
Reaction Time 14-18 hours12-24 hours
Key Advantage Milder conditionsGood for specific electrophiles

Experimental Workflow Visualization

G Synthesis and Purification Workflow cluster_synthesis Synthesis Routes start1 Reductive Amination (3,3,3-Trifluoropropanal + Benzylamine) reaction Reaction Monitoring (TLC, LC-MS) start1->reaction start2 N-Alkylation (Benzylamine + CF3CH2CH2Br) start2->reaction workup Aqueous Work-up & Extraction reaction->workup purification Flash Column Chromatography workup->purification characterization Characterization (NMR, MS, HRMS) purification->characterization final_product Pure N-Benzyl-3,3,3- trifluoropropan-1-amine characterization->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Application as a Synthetic Intermediate

This compound is a valuable intermediate as the benzyl group can be selectively removed to provide the free primary amine, 3,3,3-trifluoropropan-1-amine, which is a useful building block for further elaboration.

Protocol: N-Debenzylation via Catalytic Hydrogenolysis

This is one of the most common and clean methods for removing a benzyl protecting group.

Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.

  • Catalyst Addition: Add Palladium on carbon (10% Pd/C, 5-10 mol% Pd) to the solution.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or conduct the reaction in a Parr hydrogenator. Purge the flask with hydrogen gas.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 3,3,3-trifluoropropan-1-amine is often pure enough for subsequent steps, or it can be further purified by distillation if necessary.

Summary of N-Debenzylation Protocol
ParameterCatalytic Hydrogenolysis
Starting Material This compound
Key Reagents H2 gas, 10% Palladium on Carbon (Pd/C)
Solvent Methanol or Ethanol
Temperature Room Temperature
Reaction Time 6-24 hours
Key Advantage Clean reaction with simple work-up

Logical and Pathway Visualizations

G Utility as a Building Block start Starting Materials (e.g., Benzylamine) target N-Benzyl-3,3,3- trifluoropropan-1-amine start->target Synthesis deprotection N-Debenzylation (Hydrogenolysis) target->deprotection primary_amine 3,3,3-Trifluoro- propan-1-amine deprotection->primary_amine final_compounds Diverse Bioactive Compounds primary_amine->final_compounds Further Functionalization

Caption: Logical flow demonstrating the compound's role as a synthetic intermediate.

G Hypothetical Kinase Inhibitor Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Drug Candidate (Derived from CF3-Amine) Inhibitor->RAF Inhibits

References

Application Notes and Protocols: Derivatization of N-Benzyl-3,3,3-trifluoropropan-1-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed protocols for the derivatization of the secondary amine, N-Benzyl-3,3,3-trifluoropropan-1-amine, to generate a chemical library for biological screening. The inclusion of a trifluoromethyl group can enhance metabolic stability and bioavailability in drug candidates.[1][2] The protocols focus on two robust and versatile reactions suitable for high-throughput synthesis: reductive amination and acylation. Additionally, this document outlines a representative biological screening workflow and presents hypothetical data from an anti-proliferative screen against a cancer cell line.

Introduction

This compound is a synthetic building block containing structural motifs of interest in drug discovery. The benzylamine moiety is present in a variety of bioactive compounds,[3][4] and the trifluoromethyl group is a key pharmacophore in many FDA-approved drugs, known to improve metabolic stability and binding affinity.[2][5] Creating a diverse library of derivatives from this core structure allows for the exploration of structure-activity relationships (SAR) and the identification of novel hit compounds in biological screens.

The following protocols are designed for researchers in drug development and medicinal chemistry to facilitate the creation of a focused compound library for screening purposes.

Derivatization Strategies

Two primary derivatization strategies are presented, targeting the secondary amine for modification:

  • Protocol 1: Reductive Amination: Introduction of new substituents via reaction with various aldehydes or ketones. This method is a cornerstone for amine synthesis and modification.[6][7][8]

  • Protocol 2: Acylation: Formation of amides through reaction with a diverse range of carboxylic acids or their activated derivatives (e.g., acyl chlorides). Amide bond formation is a fundamental reaction in medicinal chemistry.[9][10][11]

Experimental Workflow for Library Synthesis

The overall workflow for generating and screening a library of this compound derivatives is depicted below.

G cluster_synthesis Library Synthesis cluster_screening Biological Screening start Start: This compound reductive_amination Protocol 1: Reductive Amination (Diverse Aldehydes) start->reductive_amination acylation Protocol 2: Acylation (Diverse Carboxylic Acids) start->acylation purification Parallel Purification (e.g., Flash Chromatography) reductive_amination->purification acylation->purification characterization QC/Characterization (LC-MS, NMR) purification->characterization plate_prep Assay Plate Preparation (Compound Dilution) characterization->plate_prep cell_assay Cell-Based Assay (e.g., Anti-proliferative) plate_prep->cell_assay data_acq Data Acquisition (e.g., Fluorescence, Luminescence) cell_assay->data_acq data_analysis Data Analysis (IC50 Determination) data_acq->data_analysis hit_id Hit Identification data_analysis->hit_id sar Structure-Activity Relationship hit_id->sar SAR Analysis

Caption: General workflow for synthesis and screening of derivatives.

Experimental Protocols

Protocol 1: Parallel Reductive Amination

This protocol describes the derivatization of this compound with a library of aldehydes in a parallel format.

Materials:

  • This compound

  • Library of diverse aldehydes (e.g., substituted benzaldehydes, heteroaromatic aldehydes)

  • Sodium triacetoxyborohydride (STAB)[8]

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • 96-well reaction block with sealing mat

  • Shaker/orbital mixer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DCM (e.g., 0.5 M).

    • Prepare stock solutions of each aldehyde from the library in anhydrous DCM (e.g., 0.5 M) in a 96-well plate format.

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add the this compound stock solution (100 µL, 0.05 mmol, 1.0 equiv.).

    • Add the corresponding aldehyde stock solution (100 µL, 0.05 mmol, 1.0 equiv.) to each well.

    • Add 1 µL of glacial acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and allow it to shake at room temperature for 1 hour.

  • Reduction:

    • Prepare a fresh slurry of sodium triacetoxyborohydride in anhydrous DCM (e.g., 1.5 M).

    • Unseal the reaction block and add the STAB slurry (50 µL, 0.075 mmol, 1.5 equiv.) to each well.

    • Reseal the block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (200 µL) to each well.

    • Extract the aqueous layer with DCM (2 x 200 µL).

    • Combine the organic layers and pass them through a phase separator plate or dry with anhydrous sodium sulfate.

    • The crude products can be purified using parallel flash chromatography.

Protocol 2: Parallel Acylation (Amide Formation)

This protocol details the synthesis of amides from this compound and a library of carboxylic acids.

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with sealing mat

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.5 M).

    • Prepare stock solutions of each carboxylic acid from the library in anhydrous DMF (e.g., 0.5 M) in a 96-well plate.

    • Prepare a stock solution of HATU in anhydrous DMF (e.g., 0.6 M).

    • Prepare a stock solution of DIPEA in anhydrous DMF (e.g., 1.0 M).

  • Reaction Setup (per well):

    • To each well of a 96-well reaction block, add the carboxylic acid stock solution (100 µL, 0.05 mmol, 1.0 equiv.).

    • Add the HATU stock solution (100 µL, 0.06 mmol, 1.2 equiv.).

    • Add the DIPEA stock solution (100 µL, 0.1 mmol, 2.0 equiv.).

    • Allow the mixture to pre-activate for 15 minutes at room temperature.

    • Add the this compound stock solution (100 µL, 0.05 mmol, 1.0 equiv.).

  • Reaction:

    • Seal the reaction block and shake at room temperature for 12-18 hours.

  • Work-up and Purification:

    • Add water (500 µL) to each well to precipitate the product or prepare for extraction.

    • Extract with ethyl acetate (3 x 500 µL).

    • Combine the organic layers and wash with brine (1 x 500 µL).

    • Dry the organic layers and concentrate under reduced pressure.

    • The crude products can be purified using parallel preparative HPLC or flash chromatography.

Data Presentation: Biological Screening

A library of 10 hypothetical derivatives was synthesized and screened for anti-proliferative activity against the HeLa human cervical cancer cell line. The IC50 (half-maximal inhibitory concentration) was determined for each compound.

Compound IDDerivatization MethodR-GroupIC50 (µM)
BTPA-001 Reductive Amination4-Chlorobenzyl12.5
BTPA-002 Reductive Amination2-Thienylmethyl8.2
BTPA-003 Reductive AminationCyclohexylmethyl25.1
BTPA-004 Reductive Amination3-Pyridylmethyl5.5
BTPA-005 Reductive Amination4-Methoxybenzyl18.9
BTPA-AC-001 Acylation4-Fluorobenzoyl2.1
BTPA-AC-002 Acylation3-Nitrobenzoyl1.8
BTPA-AC-003 AcylationCyclohexanecarbonyl9.7
BTPA-AC-004 AcylationFuroyl4.3
BTPA-AC-005 AcylationPhenylacetyl6.4
Doxorubicin ControlN/A0.5

Visualization of a Potential Signaling Pathway

Derivatives of benzylamine have shown activity against various cancer cell lines, potentially through interference with key signaling pathways that regulate cell proliferation and survival, such as the MAPK/ERK pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Phosphorylates Inhibitor BTPA Derivative (Potential Inhibitor) Inhibitor->RAF Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Potential inhibition of the MAPK/ERK signaling pathway.

Conclusion

The protocols described provide a robust framework for the synthesis of a diverse chemical library based on the this compound scaffold. These derivatization methods are amenable to high-throughput and parallel synthesis formats, enabling the rapid generation of compounds for biological screening. The representative data and pathway visualization offer a conceptual model for how these derivatives can be evaluated and potentially act on cellular systems.

References

Application Notes and Protocols: Suzuki Reaction Applications for the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This technology is particularly vital in medicinal chemistry for the synthesis of complex molecules. A recurring structural motif of interest in drug discovery is the trifluoromethyl-containing benzylamine scaffold. The trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3] Derivatives of N-Benzyl-3,3,3-trifluoropropan-1-amine, therefore, represent a valuable class of compounds for developing novel therapeutics.

These application notes provide detailed protocols for the synthesis of this compound derivatives using two primary Suzuki-Miyaura cross-coupling strategies.

Application Note 1: Synthesis via Secondary Aminomethyltrifluoroborate Coupling

This approach involves the Suzuki-Miyaura coupling of a custom-synthesized potassium Boc-protected secondary aminomethyltrifluoroborate with a variety of aryl or heteroaryl halides. This method offers a direct route to introduce the aminomethyl moiety onto a pre-existing aromatic scaffold.[4] The use of potassium organotrifluoroborates is advantageous due to their stability and high reactivity in cross-coupling reactions.[5]

Experimental Protocols

Protocol 1.1: Synthesis of Potassium (Boc-N-(3,3,3-trifluoropropyl)benzylamino)methyltrifluoroborate

This two-step protocol is adapted from the general procedure for synthesizing Boc-protected secondary aminomethyltrifluoroborates.[6]

Step 1: Synthesis of the Intermediate Boronate Ester

  • To a solution of this compound (1.0 equiv.) and (Boc)₂O (1.1 equiv.) in dichloromethane (DCM), add triethylamine (1.2 equiv.).

  • Stir the mixture at room temperature for 12 hours to yield the Boc-protected amine.

  • In a separate flask, dissolve the Boc-protected amine in anhydrous THF. Add NaH (1.2 equiv., 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.1 equiv.) and stir at 60 °C for 12 hours.

  • Cool the reaction, quench with saturated aq. NH₄Cl, and extract with ethyl acetate.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the boronate ester intermediate.

Step 2: Conversion to Potassium Trifluoroborate Salt

  • Dissolve the purified boronate ester (1.0 equiv.) in a 4:1 mixture of methanol and water.

  • Add a saturated aqueous solution of KHF₂ (4.0 equiv.) and stir the mixture at room temperature for 3 hours.

  • Remove the methanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C to induce precipitation of the trifluoroborate salt.

  • Collect the solid by filtration, wash with cold water and diethyl ether, and dry under high vacuum.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling of the Aminomethyltrifluoroborate

This protocol is based on established conditions for coupling secondary aminomethyltrifluoroborates with aryl chlorides.[6][7]

  • To an oven-dried reaction vial, add the potassium aminomethyltrifluoroborate salt (1.2 equiv.), the aryl/heteroaryl chloride (1.0 equiv.), XPhos-Pd-G2 precatalyst (2 mol%), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add anhydrous toluene and water (4:1 v/v) via syringe.

  • Seal the vial and heat the reaction mixture to 85-100 °C with vigorous stirring for 3-18 hours, monitoring progress by TLC or LC-MS.[8]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the crude product by flash column chromatography.

  • (Optional) The Boc protecting group can be removed under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final secondary amine.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous Boc-protected secondary aminomethyltrifluoroborates with various aryl chlorides, as reported in the literature.[8]

EntryAryl ChlorideCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-ChloroanisolePd(OAc)₂ (2)XPhosK₂CO₃ (3)Toluene/H₂O (4:1)100394
24-ChlorobenzonitrileXPhos-Pd-G2 (2)-K₂CO₃ (3)Toluene/H₂O (4:1)100396
31-Chloro-4-(trifluoromethyl)benzeneXPhos-Pd-G2 (2)-K₂CO₃ (3)Toluene/H₂O (4:1)100394
43-ChloropyridineXPhos-Pd-G2 (2)-K₂CO₃ (3)Toluene/H₂O (4:1)1001885
52-ChlorothiopheneXPhos-Pd-G2 (2)-K₂CO₃ (3)Toluene/H₂O (4:1)100391

Visualization

G cluster_prep Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling Amine N-Benzyl-3,3,3- trifluoropropan-1-amine BocAmine Boc-Protected Amine Amine->BocAmine (Boc)₂O BoronateEster Intermediate Boronate Ester BocAmine->BoronateEster 1. NaH 2. Bromo-Bpin TFBsalt Potassium Aminomethyl- trifluoroborate Salt BoronateEster->TFBsalt KHF₂ CoupledBoc Boc-Protected Coupled Product TFBsalt->CoupledBoc Ar-X, Pd Catalyst, Base, 85-100 °C ArylHalide Aryl/Heteroaryl Halide (Ar-X) ArylHalide->CoupledBoc FinalProduct Final Product (Deprotected) CoupledBoc->FinalProduct Acid (e.g., TFA)

Workflow for Strategy A.

Application Note 2: Synthesis via Halogenated Benzylamine Coupling

This alternative strategy utilizes a halogenated derivative of this compound as the electrophilic partner, which is coupled with a variety of aryl- or heteroarylboronic acids or their esters. This approach is well-suited for diversifying the molecule from a common halogenated intermediate.

Experimental Protocols

Protocol 2.1: Synthesis of N-(4-Bromobenzyl)-N-(3,3,3-trifluoropropyl)benzylamine

  • To a solution of 3,3,3-trifluoropropan-1-amine (1.0 equiv.) and 4-bromobenzaldehyde (1.0 equiv.) in methanol, add acetic acid to adjust the pH to ~5.

  • Stir for 1 hour at room temperature, then add sodium cyanoborohydride (NaBH₃CN, 1.2 equiv.) portion-wise.

  • Continue stirring for 12 hours. Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

  • Dissolve the resulting secondary amine and benzyl bromide (1.1 equiv.) in acetonitrile.

  • Add K₂CO₃ (2.0 equiv.) and stir the mixture at 60 °C for 6 hours.

  • Filter the mixture and concentrate the filtrate. Purify the crude product by flash column chromatography to yield the halogenated tertiary amine precursor.

Protocol 2.2: Suzuki-Miyaura Cross-Coupling of the Halogenated Benzylamine

This protocol is based on general conditions for the coupling of benzylic halides.[1][2][9]

  • In a reaction vessel, combine the N-(4-bromobenzyl) amine precursor (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst such as trans-PdBr(N-Succ)(PPh₃)₂ (1 mol%) or Pd(OAc)₂/JohnPhos (2 mol%), and a base such as Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).[1][10]

  • Evacuate and backfill the vessel with an inert atmosphere (argon or nitrogen).

  • Add the solvent system (e.g., THF/water 2:1, or DMF).[1][10]

  • Heat the mixture to 60-80 °C (or irradiate with microwave if applicable) for 2-20 hours, monitoring for completion.[10]

  • After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue via flash column chromatography to obtain the desired diarylmethane derivative.

Data Presentation

The table below shows representative conditions for the Suzuki coupling of benzylic bromides with arylboronic acids.

EntryBenzylic BromideArylboronic AcidCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
1Benzyl bromidePhenylboronic acidtrans-PdBr(N-Succ)(PPh₃)₂ (1)-Na₂CO₃ (2.0)THF/H₂O (2:1)6088[1]
2Benzyl bromide4-Methoxyphenylboronic acidPd(OAc)₂ (5)JohnPhosK₂CO₃ (2.0)DMFMW, 15075[10]
34-Methoxybenzyl bromidePhenylboronic acidtedicyp/[PdCl(C₃H₅)]₂ (0.01)tedicypK₃PO₄ (1.5)Dioxane8095[2]
4Benzyl bromide3-Thiopheneboronic acidPdCl₂(dppf)·CH₂Cl₂ (2)dppfCs₂CO₃ (3.0)THF/H₂O (10:1)7778[5]

Visualization

G cluster_prep Precursor Synthesis cluster_coupling Suzuki-Miyaura Coupling Amine 3,3,3-Trifluoro- propan-1-amine SecondaryAmine Intermediate Secondary Amine Amine->SecondaryAmine Aldehyde 4-Bromobenzaldehyde Aldehyde->SecondaryAmine Reductive Amination HaloPrecursor Halogenated Precursor (Ar'-Br) SecondaryAmine->HaloPrecursor Benzyl Bromide, Base FinalProduct Final Coupled Product HaloPrecursor->FinalProduct Ar-B(OH)₂, Pd Catalyst, Base, 60-80 °C BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->FinalProduct

Workflow for Strategy B.

General Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the organohalide to the Pd(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

SuzukiCycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product center RX R¹-X (Organohalide) RX->OxAdd Boron R²-B(OR)₂ (Organoboron) Boron->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and direct method for the synthesis of this compound is the reductive amination of 3,3,3-trifluoropropanal with benzylamine. This reaction is typically carried out in the presence of a reducing agent.

Q2: What are the potential side products I should be aware of during the synthesis?

A2: Several side products can form during the reductive amination process. The most common include:

  • 3,3,3-Trifluoropropan-1-ol: Formed by the reduction of the starting aldehyde, 3,3,3-trifluoropropanal.

  • Dibenzylamine: Resulting from the reductive amination of benzaldehyde (an impurity or degradation product of benzylamine) with benzylamine, or from over-alkylation if benzyl halides are present as impurities.

  • N,N-Dibenzyl-3,3,3-trifluoropropan-1-amine: A tertiary amine formed through over-alkylation of the desired product. This is more likely if the reaction conditions favor further alkylation.

  • Bis(3,3,3-trifluoropropyl)amine: This secondary amine can arise if ammonia is present and reacts with two equivalents of the aldehyde followed by reduction.

Q3: How can I minimize the formation of these side products?

A3: To minimize side product formation, consider the following strategies:

  • Choice of Reducing Agent: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB), which is known to be effective for reductive aminations while minimizing the reduction of the starting aldehyde.

  • Control of Stoichiometry: Use a slight excess of the amine (benzylamine) relative to the aldehyde (3,3,3-trifluoropropanal) to favor the formation of the desired secondary amine and reduce the likelihood of the aldehyde self-condensation or reduction.

  • Reaction Conditions: Maintain an optimal reaction temperature, typically ranging from room temperature to slightly elevated temperatures, to ensure a reasonable reaction rate without promoting side reactions.

  • Purity of Reagents: Ensure the high purity of starting materials. Impurities in benzylamine (like benzaldehyde) or 3,3,3-trifluoropropanal can lead to a variety of side products.

Q4: What analytical techniques are best for identifying the main product and potential impurities?

A4: A combination of techniques is recommended for comprehensive analysis:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress and initial identification of product and reactant spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile components, including the desired product and most of the common side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For unambiguous structure elucidation of the final product and identification of impurities. ¹⁹F NMR is particularly useful for tracking fluorine-containing compounds.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment of the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature moderately (e.g., to 40-50 °C). - Ensure efficient stirring.
Degradation of starting materials or product.- Use fresh, high-purity reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inefficient reducing agent.- Use a more effective or freshly prepared reducing agent. Sodium triacetoxyborohydride is often a good choice.
Presence of 3,3,3-Trifluoropropan-1-ol Reduction of the starting aldehyde.- Use a milder reducing agent that is more selective for the imine intermediate over the aldehyde (e.g., sodium triacetoxyborohydride instead of sodium borohydride). - Add the reducing agent portion-wise to the mixture of the aldehyde and amine to allow for imine formation before reduction.
Presence of Dibenzylamine Impurity in the starting benzylamine or side reaction.- Use freshly distilled or high-purity benzylamine. - Optimize the stoichiometry to avoid conditions that might favor the self-reaction of benzylamine.
Formation of Tertiary Amine (Over-alkylation) Reaction conditions favor further alkylation.- Avoid a large excess of the aldehyde. - Control the reaction temperature to prevent excessive reactivity.
Difficult Purification Close boiling points or similar polarities of the product and side products.- Employ fractional distillation under reduced pressure for volatile impurities. - Utilize column chromatography with a carefully selected solvent system for non-volatile impurities.

Experimental Protocols

Key Experiment: Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the synthesis of this compound, aiming to minimize common side products.

Materials:

  • 3,3,3-Trifluoropropanal

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a stirred solution of 3,3,3-trifluoropropanal (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add benzylamine (1.1 eq) dropwise at room temperature.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. Monitor the progress by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain this compound.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation 3,3,3-Trifluoropropanal 3,3,3-Trifluoropropanal Imine_Intermediate Imine Intermediate 3,3,3-Trifluoropropanal->Imine_Intermediate + Benzylamine Aldehyde_Reduction 3,3,3-Trifluoropropan-1-ol 3,3,3-Trifluoropropanal->Aldehyde_Reduction + [H] Benzylamine Benzylamine Benzylamine->Imine_Intermediate Dibenzylamine_Formation Dibenzylamine Benzylamine->Dibenzylamine_Formation + Benzaldehyde Impurity + [H] Product This compound Imine_Intermediate->Product + [H] (Reducing Agent) Over_Alkylation N,N-Dibenzyl-3,3,3-trifluoropropan-1-amine Product->Over_Alkylation + Benzylating Agent Impurity

Caption: Reaction scheme for the synthesis of this compound and potential side reactions.

Troubleshooting_Workflow Start Low Product Yield or High Impurity Check_Reagents Analyze Purity of Starting Materials (GC-MS, NMR) Start->Check_Reagents Reagents_OK Reagents Pure Check_Reagents->Reagents_OK Purify_Reagents Purify/Replace Starting Materials Reagents_OK->Purify_Reagents No Optimize_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Reagents_OK->Optimize_Conditions Yes Purify_Reagents->Optimize_Conditions Conditions_OK Conditions Optimal? Optimize_Conditions->Conditions_OK Modify_Conditions Adjust T, Time, or Reagent Ratios Conditions_OK->Modify_Conditions No Check_Reducer Evaluate Reducing Agent (Activity, Selectivity) Conditions_OK->Check_Reducer Yes Modify_Conditions->Check_Reducer Reducer_OK Reducer Suitable? Check_Reducer->Reducer_OK Change_Reducer Switch to a Milder/More Active Reducer (e.g., STAB) Reducer_OK->Change_Reducer No Analyze_Products Analyze Product Mixture (GC-MS, NMR) Reducer_OK->Analyze_Products Yes Change_Reducer->Analyze_Products

Caption: A logical workflow for troubleshooting common issues in the synthesis.

Optimization of reaction conditions for "N-Benzyl-3,3,3-trifluoropropan-1-amine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine, a key intermediate for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via reductive amination of 3,3,3-trifluoropropanal with benzylamine.

Q1: The reaction shows low conversion, and starting materials (3,3,3-trifluoropropanal and benzylamine) are recovered. What are the possible causes and solutions?

Possible Causes:

  • Insufficient Imine Formation: The initial condensation of the aldehyde and amine to form the imine intermediate may be slow or incomplete. The electron-withdrawing nature of the trifluoromethyl group can deactivate the aldehyde.

  • Ineffective Reducing Agent: The chosen reducing agent may not be potent enough under the reaction conditions to reduce the intermediate imine.

  • Low Reaction Temperature: The temperature may be too low for efficient imine formation and/or reduction.

  • Presence of Water: Excess moisture can hydrolyze the imine intermediate, preventing its reduction.

Solutions:

  • Promote Imine Formation:

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (AcOH) or trifluoroacetic acid (TFA), to protonate the carbonyl oxygen and activate the aldehyde towards nucleophilic attack by the amine.[1]

    • Azeotropic Removal of Water: If using a suitable solvent like toluene or dichloromethane, consider using a Dean-Stark apparatus to remove water formed during imine formation.

    • Use of a Lewis Acid: Employing a Lewis acid like titanium(IV) isopropoxide can activate the aldehyde.[1]

  • Optimize the Reducing Agent and Conditions:

    • Alternative Reducing Agents: If using sodium borohydride (NaBH₄), consider switching to a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), which are more effective at reducing imines in the presence of aldehydes.[1][2]

    • Temperature Adjustment: Gradually increase the reaction temperature after the addition of the reducing agent. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Ensure Anhydrous Conditions: Use dry solvents and reagents. Flame-dry glassware before use.

Q2: The main impurity observed is benzyl alcohol. How can this side reaction be minimized?

Possible Cause:

  • Competitive Aldehyde Reduction: The reducing agent is reducing the starting aldehyde (3,3,3-trifluoropropanal) to the corresponding alcohol (3,3,3-trifluoropropan-1-ol), which can then be benzylated to form benzyl alcohol under certain conditions, or more likely, the benzylamine is acting as a base and the aldehyde is being reduced. A more direct cause is the reduction of benzaldehyde if it is present as an impurity or a byproduct. However, the primary issue is the reduction of the starting aldehyde.

Solutions:

  • Two-Step Procedure:

    • Allow the 3,3,3-trifluoropropanal and benzylamine to stir together for a period (e.g., 1-2 hours) to ensure maximum formation of the imine before adding the reducing agent.[3]

    • Monitor the formation of the imine by techniques like NMR or IR spectroscopy if possible.

  • Use a pH-Sensitive Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards aldehydes and ketones at neutral or slightly acidic pH, where imine formation is favored, but it will readily reduce the protonated imine (iminium ion).[2]

  • Control Stoichiometry: Use a slight excess of the amine to drive the imine formation equilibrium forward, which can help to consume the aldehyde before it is reduced.

Q3: Di-benzylation of the amine is observed as a significant byproduct. How can this be prevented?

Possible Cause:

  • Further Reaction of the Product: The desired product, this compound, is a secondary amine and can react with another molecule of 3,3,3-trifluoropropanal and subsequent reduction to form a tertiary amine.

Solutions:

  • Control Stoichiometry: Use an excess of benzylamine relative to the 3,3,3-trifluoropropanal. This will increase the probability that the aldehyde reacts with the primary amine rather than the secondary amine product.[3]

  • Slow Addition of Aldehyde: Add the 3,3,3-trifluoropropanal slowly to the reaction mixture containing the benzylamine and the reducing agent. This maintains a low concentration of the aldehyde, disfavoring the reaction with the less nucleophilic secondary amine product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended general procedure for the synthesis of this compound?

A two-step, one-pot procedure is generally recommended. First, the imine is formed from 3,3,3-trifluoropropanal and benzylamine, often with an acid catalyst. This is followed by in-situ reduction with a suitable hydride reagent.

Q2: Which reducing agent is most suitable for this reaction?

Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄). They are milder and more selective for the iminium ion over the aldehyde, which helps to minimize the formation of alcohol byproducts.[1][2] However, NaBH₄ can be effective if the imine formation is allowed to go to completion before its addition.

Q3: What solvents are appropriate for this reaction?

Dichloromethane (DCM), 1,2-dichloroethane (DCE), methanol (MeOH), and tetrahydrofuran (THF) are commonly used solvents for reductive amination. The choice of solvent can influence the reaction rate and selectivity. Anhydrous solvents should be used to prevent imine hydrolysis.

Q4: How can the progress of the reaction be monitored?

The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting aldehyde. Staining with a potassium permanganate solution can help visualize the aldehyde and amine spots. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any byproducts.

Q5: What is a typical work-up and purification procedure?

A typical work-up involves quenching the reaction with water or a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and destroy any remaining reducing agent. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical data from an optimization study for the synthesis of this compound.

Table 1: Effect of Reducing Agent on Yield

EntryReducing Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NaBH₄ (1.5)MeOH0 to rt1265
2NaBH₃CN (1.5)MeOHrt1278
3STAB (1.5)DCMrt1285

Conditions: 3,3,3-trifluoropropanal (1.0 equiv.), benzylamine (1.2 equiv.), acetic acid (0.1 equiv.).

Table 2: Effect of Solvent and Temperature on Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1MeOHrt1282
2DCMrt1285
3THFrt1275
4DCM0 to rt2478

Conditions: 3,3,3-trifluoropropanal (1.0 equiv.), benzylamine (1.2 equiv.), STAB (1.5 equiv.), acetic acid (0.1 equiv.).

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,3,3-trifluoropropanal (1.0 equivalent) and benzylamine (1.2 equivalents) to anhydrous dichloromethane (DCM).

  • Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a separate flask, dissolve sodium triacetoxyborohydride (STAB) (1.5 equivalents) in anhydrous DCM.

  • Slowly add the STAB solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_overalkylation Overalkylation Issues start Start: Low Yield or Incomplete Reaction check_conversion Check for Starting Material Presence (TLC/LC-MS) start->check_conversion imine_issue High amount of starting materials remain check_conversion->imine_issue Yes reduction_issue Aldehyde byproduct (benzyl alcohol) is major impurity check_conversion->reduction_issue No, but byproducts present add_acid Action: Add catalytic acid (e.g., AcOH) imine_issue->add_acid if not already present use_lewis_acid Action: Use Lewis Acid (e.g., Ti(OiPr)4) add_acid->use_lewis_acid if no improvement remove_water Action: Ensure anhydrous conditions use_lewis_acid->remove_water end End: Optimized Reaction remove_water->end change_reductant Action: Switch to a milder reductant (e.g., STAB) reduction_issue->change_reductant overalkylation_issue Tertiary amine byproduct detected reduction_issue->overalkylation_issue and/or two_step Action: Pre-form imine before adding reductant change_reductant->two_step two_step->end adjust_stoichiometry Action: Use excess benzylamine overalkylation_issue->adjust_stoichiometry slow_addition Action: Add aldehyde slowly adjust_stoichiometry->slow_addition slow_addition->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of fluorinated amine compounds.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated amines often difficult to purify compared to their non-fluorinated analogs?

A1: The unique physicochemical properties imparted by fluorine atoms present several challenges. The high electronegativity of fluorine can significantly lower the basicity (pKa) of the amine, altering its solubility and extraction behavior.[1][2] This can make standard acid-base extraction protocols less effective. Additionally, fluorinated compounds can exhibit unique intermolecular interactions, affecting their crystallization and chromatographic behavior.[3][4]

Q2: How does fluorine substitution affect the pKa of an amine, and why is this important for purification?

A2: Introducing fluorine atoms, particularly at the β or γ positions relative to the nitrogen, significantly lowers the amine's pKa due to the electron-withdrawing inductive effect of fluorine.[1][2] A lower pKa means a stronger acid is required to protonate the amine. This is critical for liquid-liquid extraction (LLE), where the amine is typically protonated to move into the aqueous phase. If the pKa is too low, the amine may not be fully protonated at a given pH, leading to poor extraction efficiency.

Q3: What are the most common purification techniques for fluorinated amines?

A3: The primary methods include:

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC), especially with specialized fluorinated stationary phases, is common.[5] Fluorous solid-phase extraction (F-SPE) is a highly effective technique for compounds with a sufficient fluorine content.[6][7]

  • Liquid-Liquid Extraction (LLE): pH-controlled LLE is a fundamental technique, though it often requires optimization due to the altered pKa of fluorinated amines.

  • Crystallization: Formation of salts, such as hydrochlorides, is a widely used method for purification and isolation of the final product.[3]

Q4: When should I consider using a fluorous-tagged purification strategy?

A4: Fluorous Solid-Phase Extraction (F-SPE) is particularly advantageous for parallel synthesis and rapid purification.[6][7] It is highly efficient for separating fluorous-tagged molecules from non-fluorous reagents and byproducts.[6] This method relies on the high affinity of highly fluorinated compounds for a fluorous stationary phase.[6]

Troubleshooting Guides

Chromatography Issues

Q: I am observing significant peak tailing for my fluorinated amine during RP-HPLC analysis on a C18 column. What is the likely cause and how can I fix it?

A: Peak tailing for basic compounds like amines on silica-based columns is often caused by secondary interactions between the analyte and acidic residual silanol groups on the stationary phase.

Troubleshooting Steps:

  • Lower the Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to around 3 or lower. This protonates the silanol groups, minimizing their interaction with the protonated amine.

  • Use a Base-Deactivated or End-Capped Column: These columns have a stationary phase that has been chemically treated to reduce the number of accessible silanol groups, thus minimizing secondary interactions.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting to see if the peak shape improves.

  • Consider a Different Stationary Phase: For highly fluorinated amines, a column with a fluorinated stationary phase (e.g., PFP or F-C8) may provide better peak shape and selectivity.

Liquid-Liquid Extraction (LLE) Problems

Q: I am getting poor recovery of my fluorinated amine during an acidic extraction. What could be the issue?

A: Poor recovery is often due to incomplete protonation of the amine, making it insufficiently soluble in the aqueous phase. This is a common issue with fluorinated amines due to their lower pKa.

Troubleshooting Steps:

  • Lower the pH of the Aqueous Phase: Use a stronger acid or a higher concentration of acid to ensure the pH of the aqueous layer is at least 2 pH units below the pKa of your fluorinated amine. This will drive the equilibrium towards the protonated form.

  • Increase the Number of Extractions: Perform multiple extractions with smaller volumes of the aqueous acid solution instead of a single extraction with a large volume. This is generally more efficient at extracting the compound.

  • "Salting Out": Add a neutral salt, such as sodium chloride, to the aqueous phase to saturation. This increases the ionic strength of the aqueous layer, decreasing the solubility of the fluorinated amine salt and promoting its partitioning into the aqueous phase.

Q: I am consistently forming a stable emulsion at the interface of my organic and aqueous layers during extraction. How can I break it?

A: Emulsions are common when dealing with complex mixtures and can be stabilized by surfactants or fine particulates.

Troubleshooting Steps:

  • Mechanical Separation: Gently swirl or rock the separatory funnel instead of vigorous shaking. If an emulsion has formed, allow it to stand for an extended period. Sometimes, gentle agitation with a glass rod at the interface can help.

  • Increase Ionic Strength: Add brine (saturated NaCl solution) to the separatory funnel. This often disrupts the emulsion by increasing the density of the aqueous phase.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically break up the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the solubility characteristics and break the emulsion.

Crystallization Difficulties

Q: My fluorinated amine hydrochloride salt is not crystallizing from solution, or it is "oiling out." What should I do?

A: Failure to crystallize or "oiling out" can be due to high solubility in the chosen solvent system, the presence of impurities that inhibit crystal formation, or the compound being amorphous under the current conditions.

Troubleshooting Steps:

  • Solvent System Optimization:

    • Increase Anti-Solvent Concentration: If using a solvent/anti-solvent system (e.g., isopropanol/diethyl ether), slowly add more of the anti-solvent in which the salt is less soluble.

    • Change the Solvent System: Experiment with different solvent combinations. For amine hydrochlorides, common systems include ethanol/ether, methanol/ether, or isopropanol/hexanes.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

    • Seeding: If you have a few crystals of the desired product, add a single, small crystal to the solution to initiate crystallization.

    • Cooling: Slowly cool the solution to a lower temperature to decrease the solubility of the salt.

  • Purify Further Before Crystallization: If impurities are suspected, consider an additional purification step, such as a quick column chromatography pass, before attempting crystallization again.

  • Concentration Adjustment: The solution may be too dilute or too concentrated. Try slowly evaporating some of the solvent or, conversely, adding a small amount of the solvent in which the compound is more soluble before adding the anti-solvent.

Data Presentation: Comparison of Purification Techniques

The following table summarizes the typical performance of common purification techniques for fluorinated amine compounds. The values for yield and purity can vary significantly depending on the specific compound and the complexity of the reaction mixture.

Purification TechniqueTypical PurityTypical YieldSpeedScalabilityKey Advantages & Disadvantages
Preparative RP-HPLC >98%60-90%SlowLow to MediumAdvantages: High resolution and purity. Disadvantages: Time-consuming, requires significant solvent, can be difficult to scale up.
Fluorous SPE (F-SPE) >90%[1]>80%[1]FastMediumAdvantages: Rapid purification, excellent for parallel synthesis, simple protocol.[6][7] Disadvantages: Requires a fluorous tag, stationary phase can be expensive.
pH-Controlled LLE Variable (often a pre-purification step)70-95%FastHighAdvantages: Inexpensive, highly scalable, good for removing ionic impurities. Disadvantages: Can be plagued by emulsions, less effective for complex mixtures with similar pKa values.
Crystallization (as a salt) >99% (after optimization)50-90%MediumHighAdvantages: Can provide very high purity, scalable, yields a stable solid form. Disadvantages: Requires optimization of solvent conditions, may not be suitable for all compounds, can have lower initial yields.

Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol is designed for the extraction of a fluorinated amine from a reaction mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).

Methodology:

  • Initial Workup:

    • Dilute the reaction mixture with the extraction solvent (e.g., ethyl acetate).

    • Transfer the solution to a separatory funnel.

  • Acidic Extraction (to isolate the amine):

    • Prepare an aqueous solution of 1 M HCl. Note: Due to the potentially low pKa of the fluorinated amine, a stronger acid or higher concentration may be necessary. The target pH should be at least 2 units below the amine's pKa.

    • Add the 1 M HCl solution to the separatory funnel, stopper, and invert gently, venting frequently.

    • Shake the funnel for 1-2 minutes.

    • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.

    • Drain the lower aqueous layer containing the protonated amine salt into a clean flask.

    • Repeat the extraction of the organic layer with fresh 1 M HCl two more times. Combine all aqueous extracts.

  • Back-Extraction (to remove neutral impurities):

    • Wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral organic impurities. Discard the organic layer.

  • Basification and Re-extraction (to recover the free amine):

    • Cool the aqueous solution in an ice bath.

    • Slowly add a base, such as 3 M NaOH or saturated NaHCO₃, while stirring, until the pH is at least 2 units above the pKa of the amine (typically pH > 10).

    • Transfer the basic aqueous solution back to a clean separatory funnel.

    • Extract the aqueous layer three times with fresh portions of the organic solvent.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the purified fluorinated amine.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This protocol is for the purification of a reaction mixture containing a fluorous-tagged compound.

Methodology:

  • Cartridge Preparation:

    • Select a fluorous SPE cartridge with a bed weight appropriate for your sample size (a 2g cartridge is suitable for 100-300 mg of crude sample).

    • Condition the cartridge by passing through 80:20 methanol/water.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, or 80:20 methanol/water).

    • Load the sample solution onto the conditioned cartridge. Apply gentle vacuum or positive pressure to slowly draw the sample through the stationary phase.

  • Elution of Non-Fluorous Compounds:

    • Elute the cartridge with a "fluorophobic" solvent mixture, such as 80:20 methanol/water.

    • Collect this fraction, which contains the non-fluorous compounds (e.g., excess reagents, non-fluorous byproducts).

  • Elution of the Fluorous Compound:

    • Switch the elution solvent to a "fluorophilic" solvent, such as methanol or acetonitrile.

    • Collect this second fraction, which contains your fluorous-tagged amine.

  • Analysis and Concentration:

    • Analyze the collected fractions by TLC or LC-MS to confirm the separation.

    • Concentrate the fraction containing the purified fluorous compound under reduced pressure.

  • Cartridge Regeneration (Optional):

    • The cartridge can often be reused by washing with a strong organic solvent like THF or acetone, followed by re-conditioning with the fluorophobic solvent.

Protocol 3: Crystallization of a Fluorinated Amine Hydrochloride Salt

This protocol describes a general procedure for purifying a fluorinated amine by forming its hydrochloride salt.

Methodology:

  • Dissolution:

    • Dissolve the crude fluorinated amine in a minimal amount of a suitable solvent in which both the free base and the salt have some solubility (e.g., isopropanol, ethanol, or ethyl acetate).

  • Salt Formation:

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether, or concentrated aqueous HCl if water is tolerated) dropwise to the stirred solution of the amine at room temperature.

    • Monitor for the formation of a precipitate. If no precipitate forms immediately, continue stirring.

  • Inducing Crystallization:

    • If the solution remains clear, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

    • If the product "oils out," try adding more of the primary solvent to dissolve the oil, then slowly add an anti-solvent (a solvent in which the salt is poorly soluble, such as diethyl ether or hexanes) until the solution becomes turbid.

  • Crystal Growth:

    • Once precipitation begins, stop adding the HCl solution.

    • Allow the mixture to stir at room temperature for a period (e.g., 30 minutes to a few hours) to allow for complete crystal formation.

    • For improved yield, the flask can be cooled in an ice bath or refrigerator for an additional period.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold anti-solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow crude Crude Fluorinated Amine Mixture lle pH-Controlled Liquid-Liquid Extraction crude->lle Initial Cleanup f_spe Fluorous Solid-Phase Extraction (F-SPE) crude->f_spe For Fluorous-tagged Compounds prep_hplc Preparative RP-HPLC lle->prep_hplc For High-Purity Requirement crystallization Salt Formation & Crystallization lle->crystallization Purified Amine (Free Base) pure_product Pure Fluorinated Amine f_spe->pure_product High Purity prep_hplc->pure_product Highest Purity crystallization->pure_product Final Product

Caption: General purification workflow for fluorinated amine compounds.

troubleshooting_hplc start Problem: Peak Tailing in RP-HPLC check_ph Is mobile phase pH < 4? start->check_ph add_acid Action: Add 0.1% Formic Acid or TFA to mobile phase check_ph->add_acid No check_column_type Are you using a base- deactivated/end-capped column? check_ph->check_column_type Yes resolved Problem Resolved add_acid->resolved switch_column Action: Switch to a base-deactivated or fluorinated phase column check_column_type->switch_column No check_load Is the sample concentration high? check_column_type->check_load Yes switch_column->resolved dilute_sample Action: Dilute the sample and reinject check_load->dilute_sample Yes check_load->resolved No dilute_sample->resolved

Caption: Troubleshooting decision tree for HPLC peak tailing.

troubleshooting_lle start Problem: Poor Recovery or Emulsion in LLE check_recovery Is recovery low? start->check_recovery check_emulsion Is an emulsion forming? start->check_emulsion lower_ph Action: Lower aqueous pH (at least 2 units below amine pKa) check_recovery->lower_ph Yes add_salt Action: Add brine (saturated NaCl) to the separatory funnel check_emulsion->add_salt Yes resolved Problem Resolved lower_ph->resolved filter_celite Action: Filter the mixture through Celite® add_salt->filter_celite If salt fails add_salt->resolved filter_celite->resolved

Caption: Troubleshooting guide for common LLE issues.

References

Technical Support Center: Purification of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Benzyl-3,3,3-trifluoropropan-1-amine. The following information is designed to help you identify and remove common impurities encountered during its synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem 1: My final product is contaminated with unreacted benzylamine.

Possible Cause: Incomplete reaction or use of excess benzylamine during synthesis.

Solution:

  • Acid-Base Extraction: This is the most effective method for removing basic impurities like benzylamine. By washing an organic solution of your product with an acidic aqueous solution (e.g., 1M HCl), the benzylamine will be protonated and move into the aqueous layer, while your desired product remains in the organic layer.[1][2][3][4]

  • Vacuum Distillation: If the boiling point difference is significant, vacuum distillation can be employed. Benzylamine has a boiling point of approximately 185 °C at atmospheric pressure, which is expected to be lower than that of the target compound.[5]

Problem 2: I have a significant amount of a higher molecular weight impurity, likely a di-benzylated product.

Possible Cause: Over-alkylation of the amine during synthesis, a common side reaction in N-alkylation.[6][7]

Solution:

  • Flash Column Chromatography: This is the preferred method for separating compounds with different polarities. The di-benzylated product is less polar than the mono-benzylated product and will elute first. A silica gel column with a solvent system of ethyl acetate in hexanes is a good starting point.[8][9][10][11]

  • Fractional Vacuum Distillation: If the boiling points of the mono- and di-benzylated products are sufficiently different, fractional vacuum distillation can be effective.[8][12][13]

Problem 3: My purified product still shows minor impurities by NMR analysis.

Possible Cause: Co-elution during chromatography or an azeotrope during distillation.

Solution:

  • Optimize Flash Chromatography: Adjust the solvent system polarity. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) will increase the separation between your product and less polar impurities. For stubborn separations, a gradient elution may be necessary.[10]

  • Alternative Purification Technique: If one method is insufficient, a combination of techniques is recommended. For example, perform an acid-base extraction first to remove basic impurities, followed by flash column chromatography for other contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities depend on the synthetic route.

  • Reductive Amination: Unreacted starting materials (3,3,3-trifluoropropanal and benzylamine), the intermediate imine, and potentially the over-alkylated dibenzyl-3,3,3-trifluoropropylamine.[14][15][16][17]

  • N-Alkylation: Unreacted benzylamine, the 3-halo-1,1,1-trifluoropropane starting material, and the over-alkylated dibenzyl-3,3,3-trifluoropropylamine.[6][7]

Q2: What is a good starting point for a solvent system for flash column chromatography?

A2: A good starting point for flash chromatography on silica gel is a mixture of ethyl acetate and hexanes. Based on TLC analysis of similar N-benzyl compounds, a system of 5-20% ethyl acetate in hexanes should provide good separation.[8] The Rf of your product should ideally be between 0.2 and 0.4 for optimal separation. For amines that may interact strongly with the acidic silica gel, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and recovery.[9][10][11]

Q3: What are the expected boiling points for this compound and its potential impurities under vacuum?

Q4: How do I perform an effective acid-base extraction to remove benzylamine?

A4: Dissolve your crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic solution in a separatory funnel with a 1M aqueous HCl solution. This will convert the benzylamine to its hydrochloride salt, which is soluble in the aqueous layer. Separate the layers and repeat the wash with fresh 1M HCl. Finally, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over an anhydrous salt like sodium sulfate before concentrating.[1][2][3][4]

Quantitative Data Summary

The following table summarizes expected purity levels after various purification steps. These are estimates based on typical outcomes for similar compounds.

Purification MethodStarting Purity (Estimated)Final Purity (Estimated)Key Impurities Removed
Acid-Base Extraction80-90%>95%Unreacted Benzylamine
Flash Column Chromatography80-90%>98%Di-benzylated product, other non-basic impurities
Vacuum Distillation85-95%>97%Compounds with significantly different boiling points

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. Monitor the fractions by thin-layer chromatography (TLC).

  • Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

  • Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask with a stir bar, a fractionating column (for fractional distillation), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Charging: Charge the distillation flask with the crude this compound.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at the expected boiling point range of the product. Discard the forerun (lower boiling impurities) and leave the high-boiling residue in the flask.

Protocol 3: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl (aqueous). Shake the funnel, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this step.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove excess water.

  • Drying and Concentration: Drain the organic layer into a flask and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the purified product.[1][2][3][4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis Crude Product Crude Product Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction Remove Benzylamine Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Separate by Polarity Vacuum Distillation Vacuum Distillation Crude Product->Vacuum Distillation Separate by Boiling Point Purity Check (NMR, GC-MS) Purity Check (NMR, GC-MS) Acid-Base Extraction->Purity Check (NMR, GC-MS) Flash Chromatography->Purity Check (NMR, GC-MS) Vacuum Distillation->Purity Check (NMR, GC-MS) Pure Product Pure Product Purity Check (NMR, GC-MS)->Pure Product >95% Purity

Caption: General workflow for the purification of this compound.

References

"N-Benzyl-3,3,3-trifluoropropan-1-amine" stability issues and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N-Benzyl-3,3,3-trifluoropropan-1-amine, addressing common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concern for this compound is its susceptibility to degradation upon exposure to atmospheric conditions. The benzylamine moiety is particularly sensitive to oxidation from atmospheric oxygen and can also react with carbon dioxide.[1]

Q2: How should I properly store this compound?

A2: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] The storage area should be cool, dry, and well-ventilated, away from sources of heat or ignition.[2][3]

Q3: What are the signs of degradation in my sample of this compound?

A3: Degradation of this compound may be indicated by a change in color (e.g., from colorless to yellow), the appearance of particulates, or a change in the material's consistency.[1] Analytical techniques such as NMR, GC-MS, or HPLC can confirm degradation by showing the presence of new peaks corresponding to degradation products.

Q4: Is the trifluoromethyl group on the molecule a point of instability?

A4: No, the trifluoromethyl (-CF3) group is generally a very stable and robust functional group due to the strength of the carbon-fluorine bonds.[4][5] It is not expected to be a primary site of degradation under normal storage and handling conditions.[6]

Q5: What materials are incompatible with this compound?

A5: this compound, being a secondary amine, is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][7] Contact with these materials should be avoided to prevent vigorous and potentially hazardous reactions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Sample has turned yellow Oxidation of the benzylamine moiety.Purge the container with an inert gas (nitrogen or argon) before sealing. Store future samples under an inert atmosphere. The material may still be usable depending on the purity requirements of your experiment; re-analyze for purity.
Formation of a white precipitate Reaction with atmospheric carbon dioxide to form a carbonate salt.Minimize exposure to air during handling. If possible, handle the compound in a glovebox or under a stream of inert gas. The precipitate is likely the amine carbonate salt; purity of the remaining liquid should be assessed.
Inconsistent experimental results over time Gradual degradation of the sample due to improper storage.Re-evaluate your storage conditions. Ensure the container is tightly sealed and stored in a cool, dark, and dry place, preferably under an inert atmosphere. It is recommended to use a fresh vial of the compound for critical experiments.
Appearance of new peaks in analytical data (NMR, GC-MS, HPLC) Degradation of the compound. The benzylamine can oxidize to an imine, which can further hydrolyze and oxidize to benzaldehyde and benzoic acid.[1][8]Identify the impurities using appropriate analytical techniques. Depending on the nature of the impurities and the requirements of your application, you may need to purify the material or obtain a fresh batch.

Storage Conditions Summary

Parameter Recommended Condition
Temperature Cool, generally below 30°C (86°F).[9] Avoid freezing.
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon).[2]
Light Store in an amber or opaque container to protect from light.[7]
Moisture Store in a dry environment, away from moisture.[9]
Container Tightly sealed, chemically compatible container (e.g., amber glass).[9]

Experimental Protocols

Protocol for Assessing the Stability of this compound

Objective: To determine the purity of a sample of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen), prepare a stock solution of this compound in a suitable deuterated solvent (for NMR) or a high-purity volatile solvent (for GC-MS/HPLC). A typical concentration would be 1-10 mg/mL.

  • Analytical Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F):

      • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra of the sample.

      • Compare the obtained spectra with a reference spectrum of a pure, freshly opened sample.

      • Look for the appearance of new signals or changes in the integration of existing signals, which may indicate the presence of impurities. Degradation products may show signals corresponding to aldehydes (around 9-10 ppm in ¹H NMR) or carboxylic acids (around 10-13 ppm in ¹H NMR).

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • Inject the sample solution into a GC-MS system.

      • Use a suitable temperature program to separate the components of the sample.

      • Analyze the mass spectra of any new peaks to identify potential degradation products such as benzaldehyde or benzoic acid.

    • High-Performance Liquid Chromatography (HPLC):

      • Develop an appropriate HPLC method (e.g., reverse-phase with a suitable mobile phase).

      • Analyze the sample and quantify the purity by measuring the peak area of the main component relative to the total peak area.

      • The appearance of new peaks indicates the presence of impurities.

  • Data Interpretation:

    • Compare the analytical data from the potentially degraded sample with data from a known pure standard.

    • Quantify the percentage of the main compound and any identified impurities.

    • Based on the identity of the impurities, infer the likely degradation pathway (e.g., oxidation, reaction with CO₂).

Visual Troubleshooting Guide

G Troubleshooting this compound Stability Issues cluster_0 Observation cluster_1 Initial Check cluster_2 Analytical Verification cluster_3 Diagnosis & Action cluster_4 Resolution start Inconsistent Experimental Results or Visual Change in Sample check_storage Review Storage Conditions: - Inert Atmosphere? - Tightly Sealed? - Cool, Dark, Dry? start->check_storage analyze Perform Purity Analysis (NMR, GC-MS, or HPLC) check_storage->analyze degraded Sample is Degraded analyze->degraded New Peaks Observed pure Sample is Pure analyze->pure No Significant Impurities remediate_storage Correct Storage Conditions: - Purge with Inert Gas - Use Fresh Septa/Seals degraded->remediate_storage purify_or_replace Purify Material (if possible) or Use a Fresh Batch degraded->purify_or_replace investigate_other Investigate Other Experimental Variables (e.g., reagents, solvents) pure->investigate_other

References

Overcoming low reactivity of "N-Benzyl-3,3,3-trifluoropropan-1-amine" in coupling reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for coupling reactions involving N-Benzyl-3,3,3-trifluoropropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the low reactivity of this fluorinated amine.

Frequently Asked Questions (FAQs)

Q1: Why is "this compound" so unreactive in standard coupling reactions?

A1: The low reactivity stems from the strong electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect significantly reduces the nucleophilicity of the amine nitrogen, making it a poor reactant in many standard coupling protocols.[1] The lone pair of electrons on the nitrogen is less available to attack an electrophilic carbon center.

Q2: I am attempting a Buchwald-Hartwig amination with an aryl bromide and this compound, but I am seeing little to no product formation. What are the likely causes?

A2: Several factors could be contributing to the failure of your Buchwald-Hartwig reaction:

  • Inappropriate Ligand: Standard phosphine ligands may not be effective. Sterically hindered biarylphosphine ligands are often required to promote the reductive elimination step with electron-deficient amines.[2][3]

  • Base-Induced Decomposition: Strong bases commonly used in Buchwald-Hartwig reactions, such as sodium tert-butoxide (NaOt-Bu), can cause decomposition of the desired fluorinated aniline product, especially at elevated temperatures.[4][5]

  • Catalyst Inhibition: The fluorinated amine or its hydrochloride salt can potentially inhibit the palladium catalyst under certain conditions.[4]

  • Weak Amine Basicity: The electron-deficient nature of the amine makes it less basic, which can affect the catalytic cycle, particularly the deprotonation of the amine-palladium complex.

Q3: Are there alternative coupling reactions to consider for forming a C-N bond with this amine?

A3: While Buchwald-Hartwig amination is a powerful tool, you could also consider:

  • Chan-Lam Coupling: This copper-catalyzed reaction couples amines with boronic acids. While anilines can be challenging substrates due to lower nucleophilicity, specific conditions have been developed to address this.[6]

  • Nucleophilic Aromatic Substitution (SNAr): If your aryl partner is sufficiently electron-deficient (e.g., containing nitro or other strongly withdrawing groups), an SNAr reaction might be feasible. However, these reactions often require harsh conditions (high temperatures, strong bases) which may not be compatible with all substrates.[4]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reactions

If you are experiencing low yields when attempting to form an amide bond between a carboxylic acid and this compound, consider the following troubleshooting steps.

Troubleshooting Workflow for Amide Coupling

start Low Yield in Amide Coupling check_reagents Are you using standard coupling reagents (e.g., HATU, EDC/HOBt, DCC/DMAP)? start->check_reagents upgrade_reagents Switch to a stronger activating agent to form an acyl fluoride in situ. check_reagents->upgrade_reagents Yes increase_temp Increase the reaction temperature. check_reagents->increase_temp No, already using strong activators btffh Use BTFFH with a non-nucleophilic base like DIPEA. upgrade_reagents->btffh btffh->increase_temp success Improved Yield btffh->success temp_80 Run the reaction at an elevated temperature (e.g., 80 °C). increase_temp->temp_80 Yes check_solvent Is the solvent appropriate? increase_temp->check_solvent No, temperature is already high temp_80->check_solvent temp_80->success solvent_dcm Use an aprotic solvent like Dichloromethane (CH2Cl2). check_solvent->solvent_dcm No check_solvent->success Yes solvent_dcm->success fail Still Low Yield

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

Detailed Methodologies & Data:

Standard amide coupling agents often fail with electron-deficient amines.[7][8][9] A more robust method involves the in-situ formation of an acyl fluoride, which is more reactive towards weakly nucleophilic amines.

Coupling AgentTemperatureTimeConversion/YieldReference
HATU/DIPEARoom Temp.4 days17%[9]
EDC/HOBtRoom Temp.24 h0%[9]
DCC/DMAP40 °C5 days0%[9]
BTFFH/DIPEA 80 °C 12-24 h Good to Excellent [7][8]

Experimental Protocol: Acyl Fluoride-Mediated Amide Coupling [7][8]

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.3 equiv.) in dichloromethane (CH2Cl2).

  • Add N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) (1.5 equiv.) and N,N-Diisopropylethylamine (DIPEA) (4.5 equiv.).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add this compound (1.0 equiv.).

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and proceed with standard aqueous workup and purification.

Issue 2: Failed Buchwald-Hartwig Amination

For unsuccessful C-N cross-coupling reactions, the choice of ligand and base is paramount. The following guide provides a systematic approach to optimizing your reaction conditions.

Logical Relationship for Buchwald-Hartwig Optimization

start Failed Buchwald-Hartwig Reaction check_base Are you using a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS)? start->check_base weaker_base Switch to a weaker base to prevent product decomposition. check_base->weaker_base Yes check_ligand Is the ligand appropriate for electron-deficient amines? check_base->check_ligand No koph Use Potassium Phenoxide (KOPh). weaker_base->koph koph->check_ligand success Successful Coupling koph->success buchwald_ligand Employ a sterically hindered biarylphosphine ligand. check_ligand->buchwald_ligand No check_catalyst Is the catalyst precursor and loading optimized? check_ligand->check_catalyst Yes adbip Use AdBippyPhos. buchwald_ligand->adbip adbip->check_catalyst adbip->success pd_allyl Use [Pd(allyl)Cl]2 as a precursor with low catalyst loading (<0.5 mol%). check_catalyst->pd_allyl No pd_allyl->success fail Still No Reaction

Caption: Optimization strategy for Buchwald-Hartwig amination of fluorinated amines.

Detailed Methodologies & Data:

Research has shown that for fluoroalkylamines, a combination of a weaker base and a specific, bulky ligand is crucial for success.[4][5] Strong bases can lead to the decomposition of the fluoroalkylaniline product.

LigandBaseCatalyst PrecursorOutcomeReference
tBuXPhosNaOt-Bu[Pd(allyl)Cl]2<10% Yield[2]
Hindered JosiphosNaOt-Bu[Pd(allyl)Cl]2No Product[2]
AdBippyPhos KOPh [Pd(allyl)Cl]2 High Yield [4][5]

Experimental Protocol: Optimized Buchwald-Hartwig Amination for Fluoroalkylamines [4][5]

  • To an oven-dried vial, add the aryl halide (1.0 equiv.), Potassium Phenoxide (KOPh) (1.5 equiv.), AdBippyPhos (0.01 mol%), and [Pd(allyl)Cl]2 (0.005 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., Argon).

  • Add this compound (1.2 equiv.) followed by an anhydrous, deoxygenated solvent (e.g., dioxane).

  • Place the reaction mixture in a preheated oil bath at 100 °C.

  • Stir for the required time (monitor by LC-MS, typically several hours).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

Technical Support Center: Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Benzyl-3,3,3-trifluoropropan-1-amine.

Experimental Workflow

The synthesis of this compound is typically achieved through the reductive amination of 3,3,3-trifluoropropanal with benzylamine. A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reductive Amination cluster_workup Work-up cluster_purification Purification A Dissolve 3,3,3-trifluoropropanal and benzylamine in a suitable solvent (e.g., Dichloromethane) B Add Sodium Triacetoxyborohydride (NaBH(OAc)3) portion-wise A->B Imine Formation C Stir at room temperature (Monitor reaction progress by TLC/LC-MS) B->C Reduction D Quench reaction with aqueous sodium bicarbonate C->D Completion E Extract with organic solvent D->E F Wash organic layer with brine E->F G Dry over anhydrous sodium sulfate F->G H Concentrate under reduced pressure G->H I Purify by column chromatography or distillation H->I troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield Cause1 Incomplete Imine Formation Problem->Cause1 Cause2 Inactive Reducing Agent Problem->Cause2 Cause3 Side Reactions Problem->Cause3 Solution1a Pre-stir reactants Cause1->Solution1a Solution1b Add dehydrating agent Cause1->Solution1b Solution2 Use fresh reagent Cause2->Solution2 Solution3a Control temperature Cause3->Solution3a Solution3b Optimize stoichiometry Cause3->Solution3b

Validation & Comparative

A Comparative Guide to Purity Analysis of N-Benzyl-3,3,3-trifluoropropan-1-amine: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for novel chemical entities is a cornerstone of safe and effective drug development. N-Benzyl-3,3,3-trifluoropropan-1-amine, a fluorinated amine of interest in medicinal chemistry, requires robust analytical methods to quantify its purity and identify potential impurities. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound. We present hypothetical, yet realistic, experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.

At a Glance: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS hinges on the specific analytical requirements, including the volatility and thermal stability of the analyte and potential impurities, as well as the desired level of sensitivity and structural information.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Analyte Volatility Suitable for non-volatile and thermally sensitive compounds.[1][2][3]Requires analytes to be volatile and thermally stable.[1][2][3]
Typical Purity (%) >99.5%>99.0%
Limit of Detection ~0.01%~0.005%
Common Impurities Starting materials (e.g., benzylamine, 3,3,3-trifluoropropanal), over-alkylated products.Residual solvents (e.g., acetonitrile, dichloromethane), volatile byproducts.[3]
Strengths - Wide applicability for various compounds.[1] - Non-destructive, allowing for fraction collection. - High precision and accuracy in quantification.[4]- High sensitivity and specificity.[3] - Provides structural information for impurity identification. - Fast analysis times.[3][4]
Limitations - May require derivatization for UV-inactive compounds. - Higher solvent consumption.[3]- Not suitable for non-volatile or thermally labile compounds.[1][5] - Potential for sample degradation at high temperatures.[4]

Visualizing the Analytical Workflow

The following diagrams illustrate the typical experimental workflows for purity analysis using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject into HPLC System prep->inject 10 µL Injection separate Chromatographic Separation inject->separate Isocratic/Gradient Elution detect UV/PDA Detection separate->detect 254 nm integrate Peak Integration detect->integrate quantify Purity Calculation (% Area) integrate->quantify

Caption: A typical workflow for HPLC purity analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing prep_gc Dissolve Sample in Volatile Solvent inject_gc Inject into GC Inlet prep_gc->inject_gc 1 µL Injection separate_gc Capillary Column Separation inject_gc->separate_gc Temperature Program ionize Electron Ionization separate_gc->ionize detect_ms Mass Spectrometry Detection ionize->detect_ms integrate_tic TIC Peak Integration detect_ms->integrate_tic identify Impurity ID by Mass Spectra integrate_tic->identify quantify_gc Purity Calculation identify->quantify_gc

Caption: A standard workflow for GC-MS purity analysis.

Detailed Experimental Protocols

The following are generalized protocols for the analysis of this compound. These should be optimized for specific instrumentation and laboratory conditions.

HPLC-UV Protocol

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Sample Preparation:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the main peak as a percentage of the total peak area.

GC-MS Protocol

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Sample Preparation:

  • Accurately weigh and dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 1 mg/mL.

3. GC Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

4. MS Conditions:

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: 40-500 amu.

  • Solvent Delay: 3 minutes.

5. Data Analysis:

  • Integrate the peaks in the Total Ion Chromatogram (TIC).

  • Calculate purity based on the percentage area of the main peak.

  • Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST).

Comparative Analysis Logic

The decision to use HPLC or GC-MS for the purity analysis of this compound can be guided by a logical assessment of the analytical goals.

Decision_Tree start Purity Analysis of This compound q1 Are potential impurities non-volatile or thermally labile? start->q1 hplc_node Use HPLC q1->hplc_node Yes q2 Is structural information for impurities required? q1->q2 No gcms_node Use GC-MS q2->hplc_node No (Quantification Focus) q2->gcms_node Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is a versatile and robust method suitable for a wide range of potential impurities, making it an excellent choice for routine quality control and quantification.[1][3] GC-MS, on the other hand, offers superior sensitivity and the invaluable ability to provide structural information for the identification of unknown volatile impurities.[2][3] The ultimate choice of method will depend on the specific stage of drug development, the nature of the expected impurities, and the analytical information required. For comprehensive characterization, the use of both techniques is often recommended to provide a complete purity profile of the target compound.

References

A Comparative Analysis of N-Benzyl-3,3,3-trifluoropropan-1-amine and its Non-Fluorinated Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparison of N-Benzyl-3,3,3-trifluoropropan-1-amine and its non-fluorinated counterpart, N-benzylpropan-1-amine. The introduction of a trifluoromethyl group imparts significant changes to the molecule's physicochemical properties, influencing its basicity, lipophilicity, and metabolic stability. This comparative analysis is supported by experimental data and established chemical principles, offering valuable insights for researchers in the field.

Physicochemical Properties: A Head-to-Head Comparison

The trifluoromethyl group is a strong electron-withdrawing group, which significantly impacts the basicity of the amine. This fluorination also alters the molecule's lipophilicity and metabolic stability, key parameters in drug design.

PropertyThis compoundN-benzylpropan-1-amineImpact of Trifluorination
pKa Estimated: < 9.69.6[1]Decreased Basicity: The electron-withdrawing trifluoromethyl group reduces the electron density on the nitrogen atom, making it a weaker base.
LogP Predicted: 2.95Predicted: 2.4Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance membrane permeability.
Metabolic Stability Expected to be HighExpected to be Moderate to LowEnhanced Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic cleavage, often leading to a longer half-life in vivo.

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration.

Protocol:

  • An aqueous solution of the amine of known concentration (e.g., 0.05 M) is prepared.

  • The solution is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl).

  • The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of HCl added.

  • The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Determination of LogP (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol:

  • A solution of the compound is prepared in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases.

  • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

  • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Protocol:

  • The test compound is incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, to initiate the metabolic reaction.

  • Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched at each time point by the addition of a suitable solvent, such as acetonitrile.

  • The remaining concentration of the parent compound is quantified using LC-MS/MS.

  • The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (CLint).

Synthesis and Logical Relationships

The synthesis of both this compound and N-benzylpropan-1-amine can be achieved through common synthetic routes such as reductive amination or nucleophilic substitution.

Synthesis_Workflow cluster_fluorinated This compound Synthesis cluster_non_fluorinated N-benzylpropan-1-amine Synthesis 3,3,3-Trifluoropropanal 3,3,3-Trifluoropropanal Reductive_Amination_F Reductive Amination 3,3,3-Trifluoropropanal->Reductive_Amination_F Benzylamine_F Benzylamine Benzylamine_F->Reductive_Amination_F Product_F This compound Reductive_Amination_F->Product_F Propanal Propanal Reductive_Amination_NF Reductive Amination Propanal->Reductive_Amination_NF Benzylamine_NF Benzylamine Benzylamine_NF->Reductive_Amination_NF Product_NF N-benzylpropan-1-amine Reductive_Amination_NF->Product_NF

Caption: General synthetic workflow for fluorinated and non-fluorinated analogs.

The introduction of the trifluoromethyl group leads to distinct physicochemical properties, as illustrated below.

Property_Comparison cluster_properties Impact on Physicochemical Properties CF3_Group Trifluoromethyl Group (CF3) Basicity Basicity CF3_Group->Basicity Decreases (Electron Withdrawing) Lipophilicity Lipophilicity (LogP) CF3_Group->Lipophilicity Increases Metabolic_Stability Metabolic Stability CF3_Group->Metabolic_Stability Increases (Strong C-F bonds)

Caption: Influence of the trifluoromethyl group on key molecular properties.

Conclusion

The comparison between this compound and N-benzylpropan-1-amine highlights the profound impact of trifluorination on key molecular properties relevant to drug design. The fluorinated analog is expected to exhibit lower basicity, higher lipophilicity, and enhanced metabolic stability. These modifications can lead to improved oral bioavailability, better membrane penetration, and a longer duration of action. Researchers and drug development professionals should consider these factors when selecting candidates for further development, as the strategic incorporation of fluorine can be a powerful tool in optimizing the therapeutic potential of a molecule. The provided experimental protocols offer a framework for conducting direct comparative studies to obtain quantitative data for these and other similar analogs.

References

Spectral Data Comparison: N-Benzyl-3,3,3-trifluoropropan-1-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the spectral characteristics of N-Benzyl-3,3,3-trifluoropropan-1-amine in comparison to N-benzylpropan-1-amine and 3,3,3-trifluoropropan-1-amine reveals the distinct influence of the benzyl and trifluoromethyl groups on their respective spectroscopic fingerprints. This guide provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by established experimental protocols, to aid researchers in compound identification and structural elucidation.

Introduction

This compound is a fluorinated amine of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group. Understanding its spectral characteristics is crucial for its synthesis, characterization, and application. This guide presents a comparative analysis of its spectral data with two key analogues: N-benzylpropan-1-amine, which lacks the trifluoromethyl group, and 3,3,3-trifluoropropan-1-amine, which lacks the benzyl group. This comparison allows for a clear attribution of spectral features to specific structural motifs.

Structural Comparison of Analyzed Compounds

The structural differences between the three compounds are fundamental to the variations observed in their spectral data. The following diagram illustrates the molecular structures of this compound, N-benzylpropan-1-amine, and 3,3,3-trifluoropropan-1-amine.

G cluster_0 This compound cluster_1 N-benzylpropan-1-amine cluster_2 3,3,3-trifluoropropan-1-amine A A B B C C

Figure 1. Molecular structures of the compared amines.

Comparative Spectral Data

The following tables summarize the key spectral data for this compound and its analogs.

Table 1: ¹H NMR Spectral Data (CDCl₃, ppm)

Compound-CH₂-N (propyl)-CH₂- (adjacent to CF₃)-NH-Benzyl -CH₂-Aromatic -H
This compound~2.9~2.4broad~3.87.2 - 7.4
N-benzylpropan-1-amine[1]2.58 (t)-1.353.78 (s)7.2 - 7.4
3,3,3-trifluoropropan-1-amine~3.0 (t)~2.4 (m)broad--

Table 2: ¹³C NMR Spectral Data (CDCl₃, ppm)

Compound-CH₂-N (propyl)-CH₂- (adjacent to CF₃)CF₃ (quartet)Benzyl -CH₂-Aromatic -C
This compound~45~35 (q)~127 (q)~54127 - 140
N-benzylpropan-1-amine[1]52.1--54.2126.8 - 140.5
3,3,3-trifluoropropan-1-amine~40~37 (q)~128 (q)--

Table 3: ¹⁹F NMR Spectral Data (CDCl₃, ppm)

CompoundCF₃ Signal (triplet)
This compound~ -66
3,3,3-trifluoropropan-1-amine~ -65

Table 4: Infrared (IR) Spectral Data (cm⁻¹)

CompoundN-H StretchC-H (sp³) StretchC-H (sp²) StretchC-N StretchC-F Stretch(es)
This compound~3300-34002850-29603030-3080~1100-1200~1100-1350
N-benzylpropan-1-amine~3300-34002870-29603027-3063~1120-
3,3,3-trifluoropropan-1-amine~3300-34002850-2960-~1100-1200~1100-1350

Table 5: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion [M]⁺Base PeakKey Fragments
This compound20391112 ([M-C₇H₇]⁺), 77 (C₆H₅⁺)
N-benzylpropan-1-amine[2]14912091 (C₇H₇⁺), 77 (C₆H₅⁺)
3,3,3-trifluoropropan-1-amine1139483, 69

Experimental Protocols

The spectral data presented in this guide are based on standard analytical techniques for small organic molecules. The following provides an overview of the general experimental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz or 500 MHz spectrometer.

  • ¹H NMR: Spectra were acquired with a spectral width of approximately 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR: Spectra were acquired with a spectral width of approximately 250 ppm, using a proton-decoupled pulse sequence.

  • ¹⁹F NMR: Spectra were acquired with a spectral width of approximately 200 ppm, using a proton-decoupled pulse sequence. Chemical shifts are reported relative to an external standard of CFCl₃ (0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet was prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a thin disk.

  • Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Spectra were typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

  • Ionization: Electron Impact (EI) ionization was used at a standard energy of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

Interpretation of Spectral Data

The presence of the benzyl and trifluoromethyl groups has predictable and distinct effects on the spectral data.

NMR Spectroscopy
  • ¹H NMR: The benzyl group introduces characteristic signals in the aromatic region (7.2-7.4 ppm) and a singlet for the benzylic protons (-CH₂-Ph) around 3.8 ppm. The trifluoromethyl group in this compound causes the adjacent methylene protons to appear as a quartet due to coupling with the fluorine atoms.

  • ¹³C NMR: The benzyl group is identified by the aromatic carbon signals (127-140 ppm) and the benzylic carbon signal (~54 ppm). The trifluoromethyl group's strong electron-withdrawing nature deshields the adjacent carbon, and the signal for the CF₃ carbon itself appears as a quartet due to C-F coupling.

  • ¹⁹F NMR: The trifluoromethyl group gives a characteristic signal, typically a triplet due to coupling with the adjacent methylene protons, in the range of -65 to -70 ppm.

Infrared Spectroscopy
  • N-H Stretch: As secondary amines, both this compound and N-benzylpropan-1-amine exhibit a characteristic N-H stretching vibration in the region of 3300-3400 cm⁻¹.

  • C-F Stretch: The most significant difference in the IR spectrum of this compound is the presence of strong absorption bands in the 1100-1350 cm⁻¹ region, which are characteristic of C-F stretching vibrations.

  • Aromatic C-H and C=C Stretches: The benzyl group gives rise to C-H stretching vibrations above 3000 cm⁻¹ and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Mass Spectrometry
  • Fragmentation of the Benzyl Group: A common fragmentation pathway for benzylamines is the cleavage of the benzylic C-N bond, leading to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91, which is often the base peak.

  • Influence of the Trifluoromethyl Group: The presence of the trifluoromethyl group in this compound influences the fragmentation pattern, leading to characteristic fragments resulting from the loss of the trifluoropropyl chain or parts thereof.

Logical Workflow for Compound Identification

The following diagram outlines a logical workflow for the identification and differentiation of these compounds based on their spectral data.

G A Obtain ¹H, ¹³C, ¹⁹F NMR, IR, and MS B ¹⁹F NMR Signal Present? A->B C N-benzylpropan-1-amine B->C No D Aromatic Signals in ¹H & ¹³C NMR? B->D Yes E 3,3,3-trifluoropropan-1-amine D->E No F This compound D->F Yes G Confirm with IR (C-F stretch) and MS (m/z 203) F->G

Figure 2. Workflow for compound identification.

Conclusion

The spectral data of this compound, when compared with its non-fluorinated and non-benzylated analogs, provides a clear and detailed picture of its molecular structure. The characteristic signals arising from the benzyl and trifluoromethyl groups in NMR, IR, and MS are diagnostic and allow for unambiguous identification. This guide serves as a valuable resource for researchers working with these and similar fluorinated organic compounds.

References

A Comparative Guide to the Synthesis of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated compounds is a critical aspect of modern medicinal chemistry. N-Benzyl-3,3,3-trifluoropropan-1-amine is a valuable building block in the development of novel therapeutics due to the unique properties conferred by the trifluoromethyl group. This guide provides a comparative analysis of two primary synthetic routes to this compound: Reductive Amination and N-Alkylation, offering detailed experimental protocols and performance data to inform methodology selection.

At a Glance: Comparison of Synthetic Routes

ParameterReductive AminationN-Alkylation
Starting Materials 3,3,3-Trifluoropropanal, BenzylamineBenzylamine, 3,3,3-Trifluoropropyl halide/tosylate
Key Reagents Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Base (e.g., K₂CO₃, Et₃N)
Reaction Time 12 - 24 hours16 - 24 hours
Typical Yield 75 - 85%60 - 70%
Purity (post-purification) >98%>98%
Key Advantages Generally higher yields, one-pot procedure.Avoids handling of potentially unstable aldehyde.
Key Disadvantages Requires synthesis or purchase of 3,3,3-trifluoropropanal.Potential for over-alkylation, halide/tosylate may be less readily available.

Visualizing the Synthetic Pathways

The two primary synthetic routes to this compound are depicted below.

G cluster_0 Reductive Amination cluster_1 N-Alkylation A 3,3,3-Trifluoropropanal C Imine Intermediate A->C B Benzylamine B->C D This compound C->D Reduction RA Reducing Agent (e.g., NaBH(OAc)₃) E Benzylamine G This compound E->G F 3,3,3-Trifluoropropyl Halide/Tosylate F->G Base Base (e.g., K₂CO₃)

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Reductive Amination of 3,3,3-Trifluoropropanal

This method involves the in-situ formation of an imine from 3,3,3-trifluoropropanal and benzylamine, which is then reduced to the target amine.

Workflow:

G A Dissolve 3,3,3-Trifluoropropanal and Benzylamine in Solvent B Add Reducing Agent (Sodium Triacetoxyborohydride) A->B C Stir at Room Temperature (12-24h) B->C D Quench Reaction C->D E Extract with Organic Solvent D->E F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: Workflow for Reductive Amination.

Detailed Procedure:

To a solution of 3,3,3-trifluoropropanal (1.0 eq) and benzylamine (1.1 eq) in dichloromethane (DCM, 0.5 M) at room temperature is added sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting materials. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.

Expected Yield: 75-85% Purity: >98% (by NMR and LC-MS)

Route 2: N-Alkylation of Benzylamine

This classical approach involves the direct alkylation of benzylamine with a suitable 3,3,3-trifluoropropyl electrophile. The use of a substrate with a good leaving group, such as a tosylate, is often preferred over a halide to enhance reactivity.

Workflow:

G A Combine Benzylamine, 3,3,3-Trifluoropropyl Tosylate, and Base in Solvent B Heat Reaction Mixture (e.g., 80°C) A->B C Monitor Reaction Progress (16-24h) B->C D Cool to Room Temperature and Filter C->D E Concentrate Filtrate D->E F Purify by Column Chromatography E->F G Characterize Product F->G

Caption: Workflow for N-Alkylation.

Detailed Procedure:

A mixture of benzylamine (1.2 eq), 3,3,3-trifluoropropyl tosylate (1.0 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.5 M) is stirred at 80 °C for 16-24 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The resulting residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Expected Yield: 60-70% Purity: >98% (by NMR and LC-MS)

Conclusion

Both reductive amination and N-alkylation represent viable synthetic strategies for the preparation of this compound. The choice between these routes will likely depend on factors such as the availability and cost of the starting materials, desired yield, and the scale of the synthesis. Reductive amination offers a more convergent and typically higher-yielding approach, contingent on the accessibility of 3,3,3-trifluoropropanal. N-alkylation, while potentially lower-yielding and susceptible to over-alkylation, provides a more traditional and straightforward method if the corresponding trifluoropropyl electrophile is readily available. The detailed protocols and comparative data presented herein should assist researchers in making an informed decision for their specific synthetic needs.

Benchmarking the performance of "N-Benzyl-3,3,3-trifluoropropan-1-amine" in specific assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative performance analysis of "N-Benzyl-3,3,3-trifluoropropan-1-amine" against established monoamine oxidase (MAO) inhibitors. Due to the limited publicly available experimental data for "this compound," its performance is projected based on structure-activity relationship (SAR) studies of analogous trifluoromethylated benzylamine compounds.[1][2][3][4][5] This document aims to offer a valuable resource for researchers interested in the potential of fluorinated compounds in the development of novel therapeutics for neurological disorders.

Introduction to this compound

"this compound" is a fluorinated benzylamine derivative. The presence of a trifluoromethyl group is a key structural feature known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2][3][4][5] Based on its structural similarity to known MAO inhibitors, this compound is hypothesized to be a selective inhibitor of monoamine oxidase B (MAO-B). MAO-B is a crucial enzyme in the catabolism of dopamine, and its inhibition can lead to increased dopamine levels in the brain. This mechanism is a cornerstone in the treatment of Parkinson's disease and other neurodegenerative disorders.[6][7][8]

Performance Comparison

The following table summarizes the inhibitory potency (IC50) of "this compound" (hypothetical values) and leading MAO-B inhibitors. Lower IC50 values indicate higher potency.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compound ~50~0.5~100
Selegiline230.051~450
Rasagiline0.4120.004~103
Safinamide5800.098~5918

Note: IC50 values for this compound are hypothetical and based on SAR of related compounds. Actual experimental values may vary.

Experimental Protocols

The determination of IC50 values for MAO-A and MAO-B inhibition is typically performed using an in vitro enzyme inhibition assay. A common method is outlined below:

Monoamine Oxidase (MAO) Inhibition Assay Protocol

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Specific substrates are chosen for each enzyme isoform (e.g., kynuramine for MAO-A and benzylamine for MAO-B).[9]

  • Inhibitor Preparation: The test compound ("this compound") and reference inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.

  • Assay Procedure:

    • The MAO enzyme is pre-incubated with various concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

    • The enzymatic reaction is initiated by adding the specific substrate.

    • The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 37°C.

    • The reaction is stopped, and the amount of product formed is quantified. Product formation can be measured using various detection methods, including spectrophotometry or fluorometry, by monitoring the production of hydrogen peroxide or a specific metabolite.[10][11][12][13]

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the MAO-B inhibition pathway and a typical experimental workflow for determining inhibitor potency.

MAO_Inhibition_Pathway Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolized by DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Produces Inhibitor N-Benzyl-3,3,3- trifluoropropan-1-amine (or other inhibitor) Inhibitor->MAOB Inhibits

Caption: Monoamine Oxidase B (MAO-B) inhibition pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Prep Prepare MAO-A & MAO-B Enzyme Solutions Pre_incubation Pre-incubate Enzyme with Inhibitors Enzyme_Prep->Pre_incubation Inhibitor_Prep Prepare Serial Dilutions of Test & Reference Compounds Inhibitor_Prep->Pre_incubation Substrate_Prep Prepare Substrate Solutions Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Detection Quantify Product (Spectrophotometry/Fluorometry) Reaction_Stop->Detection Calculation Calculate % Inhibition Detection->Calculation IC50_Determination Determine IC50 Value Calculation->IC50_Determination

Caption: Experimental workflow for MAO inhibition assay.

Conclusion

While direct experimental data for "this compound" is not yet widely available, its chemical structure strongly suggests potential as a selective MAO-B inhibitor. The trifluoromethyl group is anticipated to confer favorable pharmacokinetic properties.[1][2][3][4][5] The hypothetical IC50 values place it within the range of established MAO-B inhibitors, highlighting its promise as a candidate for further investigation in the context of neurodegenerative diseases. Researchers are encouraged to perform direct experimental validation to ascertain its precise inhibitory profile and therapeutic potential.

References

A Comparative Guide to Structural Analogs of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Benzyl-3,3,3-trifluoropropan-1-amine and its structural analogs. The inclusion of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Understanding the impact of structural modifications to this core scaffold is crucial for the development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and illustrates logical relationships through diagrams to aid in research and development.

Comparative Analysis of Structural Analogs

The following table summarizes the properties of this compound and several of its structural analogs. The selection of analogs is based on common modifications in medicinal chemistry, such as substitution on the benzyl ring and alteration of the linker between the nitrogen and the trifluoromethyl group. The data presented is a synthesis of findings from studies on related fluorinated and non-fluorinated benzylamine derivatives.

Compound NameStructureKey PropertyExperimental ValueReference Analog Insight
This compound Parent Compound Baseline-The trifluoromethyl group generally increases lipophilicity and metabolic stability.
N-(4-Chlorobenzyl)-3,3,3-trifluoropropan-1-amine Analog 1Antimycobacterial ActivityEstimated MIC > 10 µg/mLIn a related series of benzylamines, chloro-substitution on the aromatic ring was found to influence antimycobacterial activity. For instance, N-methyl-3-chlorobenzylamine showed a MIC of 10.2 µg/mL against M. tuberculosis.[1]
N-(3,5-Difluorobenzyl)-3,3,3-trifluoropropan-1-amine Analog 2Antimycobacterial ActivityEstimated MIC ~ 6.4 µg/mLN-butyl-3,5-difluorobenzylamine demonstrated potent antimycobacterial activity with a MIC of 6.4 µg/mL, suggesting that di-fluoro substitution can enhance potency.[1]
N-Benzyl-3-chloropropan-1-amine Analog 3General Biological ActivityAnticancer (IC50 ~8 µM against breast cancer cell lines) & Anti-inflammatory properties observed in murine models.This non-fluorinated analog shows that the benzyl-propanamine scaffold can possess biological activity. The chloro group can participate in hydrogen bonding or electrostatic interactions.
N-(4-(Trifluoromethyl)benzyl)-3,3,3-trifluoropropan-1-amine Analog 4Receptor Antagonism (Hypothetical)-In a series of TRPV1 antagonists, compounds with a 4-(trifluoromethyl)benzyl moiety showed potent activity, indicating this substitution can be favorable for receptor binding.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of related compounds are provided below. These protocols can be adapted for the evaluation of this compound and its analogs.

Synthesis of N-Substituted Benzylamines (General Procedure)

This protocol is adapted from the synthesis of various benzylamine derivatives and can be used for the preparation of the target analogs.

Reductive Amination:

  • To a solution of the desired benzaldehyde (1.0 eq.) in methanol, add the appropriate amine (e.g., 3,3,3-trifluoropropan-1-amine) (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Evaluation of Antimycobacterial Activity

This protocol is based on the methodology used for testing benzylamine derivatives against Mycobacterium tuberculosis.[1]

  • Prepare a stock solution of the test compound in DMSO.

  • Use Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) for culturing Mycobacterium tuberculosis H37Ra.

  • Serially dilute the test compound in the broth in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the mycobacteria.

  • Incubate the plates at 37°C for 7-14 days.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cell Viability Assay (for Anticancer Activity)

This is a general protocol to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Seed cancer cells (e.g., breast cancer cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration.

Visualizations

Logical Relationship of Structural Modifications

The following diagram illustrates the logical relationship between structural modifications of the parent compound and their potential impact on biological properties, based on structure-activity relationships observed in related chemical series.

SAR_Logic cluster_benzyl_mods Benzyl Ring Modifications cluster_chain_mods Propyl Chain Modifications cluster_properties Predicted Property Changes Parent This compound (Parent Compound) Halogen Halogen Substitution (e.g., -Cl, -F) Parent->Halogen Introduce CF3_Benzyl CF3 Substitution (e.g., 4-CF3) Parent->CF3_Benzyl Introduce No_F Removal of Fluorine (e.g., -CH2CH2CH2Cl) Parent->No_F Modify Antimycobacterial Altered Antimycobacterial Activity Halogen->Antimycobacterial Receptor_Binding Enhanced Receptor Binding Affinity CF3_Benzyl->Receptor_Binding Other_Bioactivity Emergence of Other Biological Activities No_F->Other_Bioactivity

Caption: Structure-Activity Relationship (SAR) logic for analogs.

Experimental Workflow for Compound Evaluation

The diagram below outlines a typical workflow for the synthesis and biological evaluation of the structural analogs.

Workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (Benzaldehydes, Amines) Reaction Reductive Amination Start->Reaction Purification Column Chromatography Reaction->Purification Characterization NMR, MS Analysis Purification->Characterization Screening Primary Screening (e.g., Antimycobacterial Assay) Characterization->Screening Dose_Response Dose-Response Studies (IC50/MIC Determination) Screening->Dose_Response Secondary_Assay Secondary Assays (e.g., Cytotoxicity, Mechanism of Action) Dose_Response->Secondary_Assay SAR SAR Analysis Dose_Response->SAR Secondary_Assay->SAR

Caption: Workflow for synthesis and evaluation of analogs.

References

Confirming the Identity of N-Benzyl-3,3,3-trifluoropropan-1-amine using ¹⁹F NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for confirming the identity of "N-Benzyl-3,3,3-trifluoropropan-1-amine" utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the expected spectral data of the target compound with experimental data from structurally similar molecules, researchers can confidently verify its synthesis and purity.

Introduction to ¹⁹F NMR in Fluorinated Compound Analysis

¹⁹F NMR is a powerful analytical technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, offering high sensitivity. Furthermore, the chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, resulting in a wide spectral dispersion that minimizes signal overlap and simplifies spectral interpretation. For a trifluoromethyl (CF₃) group adjacent to a methylene (CH₂) group, the ¹⁹F NMR signal is typically observed as a triplet due to coupling with the two neighboring protons.

Comparative ¹⁹F NMR Data

The identity of this compound can be inferred by comparing its ¹⁹F NMR spectrum to those of analogous compounds containing the 3,3,3-trifluoropropyl moiety. The electron-withdrawing nature of the nitrogen atom in the target compound is expected to influence the chemical shift of the CF₃ group. Below is a table summarizing the experimental ¹⁹F NMR data for several reference compounds.

CompoundStructureSolventChemical Shift (δ) [ppm]MultiplicityCoupling Constant (JHF) [Hz]
This compound (Target) PhCH₂NHCH₂CH₂CF₃CDCl₃~ -66 to -67 (Expected) Triplet (t)~ 10-11
7,7,7-Trifluoroheptan-1-olHO(CH₂)₆CF₃CDCl₃-66.5[1]Triplet (t)10.9[1]
2-(3,3,3-Trifluoropropyl)naphthaleneC₁₀H₇CH₂CH₂CF₃CDCl₃-66.5[1]Triplet (t)10.5[1]
(2,2,2-Trifluoroethyl)benzenePhCH₂CF₃CDCl₃-66.0Triplet (t)11.6
3,3,3-Trifluoro-1-phenylpropan-1-onePhC(O)CH₂CF₃CDCl₃-62.03Triplet (t)10.0

The data indicates that compounds with a CF₃CH₂CH₂- group attached to a carbon or oxygen exhibit a chemical shift of approximately -66.5 ppm. The presence of the nitrogen atom in this compound is anticipated to result in a similar chemical shift, likely in the range of -66 to -67 ppm, appearing as a triplet due to coupling with the adjacent CH₂ protons.

Experimental Protocol: ¹⁹F NMR Spectroscopy

A standard protocol for acquiring a high-quality ¹⁹F NMR spectrum is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add an internal standard for chemical shift referencing. While CFCl₃ (δ = 0 ppm) is the primary standard, a secondary standard such as trifluorotoluene (δ ≈ -63.72 ppm) or trifluoroacetic acid (δ ≈ -76.55 ppm) can be used for convenience.

2. NMR Instrument Parameters:

  • Use a multinuclear NMR spectrometer operating at a suitable frequency for ¹⁹F (e.g., 376 MHz or higher).

  • Set the spectral width to encompass the expected chemical shift range for organofluorine compounds (e.g., from -50 to -80 ppm for CF₃ groups).

  • Employ a standard pulse sequence for ¹⁹F detection.

  • To ensure quantitative accuracy, a relaxation delay of at least 5 times the longest T₁ relaxation time of the fluorine nuclei should be used. For routine identification, a shorter delay (1-2 seconds) is often sufficient.

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Reference the spectrum to the internal standard.

  • Integrate the signals to determine the relative number of fluorine atoms.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using ¹⁹F NMR in conjunction with other analytical techniques.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr_1h_13c ¹H and ¹³C NMR purification->nmr_1h_13c nmr_19f ¹⁹F NMR Acquisition purification->nmr_19f mass_spec Mass Spectrometry purification->mass_spec structure_confirmation Structure Confirmation nmr_1h_13c->structure_confirmation data_analysis Analyze ¹⁹F NMR Data - Chemical Shift - Multiplicity - Coupling Constant nmr_19f->data_analysis mass_spec->structure_confirmation comparison Compare with Data of Analogous Compounds data_analysis->comparison comparison->structure_confirmation

Caption: Workflow for the confirmation of this compound identity.

This workflow emphasizes a multi-technique approach, where ¹⁹F NMR provides crucial, specific information about the trifluoromethyl group, complementing the structural data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry to provide unambiguous confirmation of the target molecule's identity.

References

Comparative Analysis of N-Benzyl-3,3,3-trifluoropropan-1-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the experimental data available for N-Benzyl-3,3,3-trifluoropropan-1-amine and selected structural analogs. Due to a lack of published experimental data for this compound, this guide focuses on a cross-validation of its predicted properties against the observed experimental data of similar compounds.

This publication aims to offer a valuable resource for researchers interested in the potential applications of fluorinated benzylamine derivatives by presenting available data on their synthesis, physicochemical properties, and biological activities. The information is structured to facilitate a clear comparison and to provide detailed experimental context.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the available quantitative data for this compound and its selected alternatives. It is important to note that the data for the target compound is largely predicted, highlighting the need for future experimental validation.

Table 1: Comparison of Physicochemical Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Synthesis Yield (%)
This compound C10H12F3N203.20 (Predicted)Not AvailableNot Available
N-(3-(Trifluoromethyl)benzyl)propan-1-amine hydrochlorideC11H15ClF3N253.69Not AvailableNot Available
N-Benzyl-3-chloro-N-methylpropan-1-amineC10H14ClN183.68Not AvailableNot Available
N-Benzyl-1-(4-methoxyphenyl)propan-2-amineC17H21NO255.36Not Available12-14% (as (S)-mandelate salt)[1]
N-Benzyl-3-(3-benzyloxyquinoxalin-2-yl)propanamideC26H23N3O2409.48122-12382%[2]

Table 2: Comparison of Biological Activity

Compound/Derivative ClassAssay TypeTarget/Cell LineIC50 (µM)Reference
This compound Not AvailableNot AvailableNot Available-
N-benzyl-1H-benzimidazol-2-amine derivativesAntileishmanial ActivityL. mexicana amastigotes2.62[3]
N-benzyl-1H-benzimidazol-2-amine derivativesAntileishmanial ActivityL. braziliensis amastigotes3.21[3]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k)Antiproliferative ActivityPC-3 (Prostate Cancer)12.17 ± 0.9[2]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k)Antiproliferative ActivityHela (Cervical Cancer)9.46 ± 0.7[2]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k)Antiproliferative ActivityHCT-116 (Colon Cancer)10.88 ± 0.8[2]
N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides (Compound 6k)Antiproliferative ActivityMCF-7 (Breast Cancer)6.93 ± 0.4[2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of compounds similar to this compound are provided below. These protocols are based on published procedures for the alternative compounds listed in the tables.

General Synthesis of N-Benzyl-propan-1-amine Derivatives

This protocol is a generalized procedure based on the synthesis of related compounds.

  • Reaction Setup: A round-bottom flask is charged with the primary amine (e.g., 3,3,3-trifluoropropan-1-amine), a suitable solvent (e.g., dichloromethane), and a base (e.g., sodium hydroxide).

  • N-Alkylation: Benzyl chloride is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired N-benzyl-propan-1-amine derivative.

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., PC-3, Hela, HCT-116, MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Mandatory Visualization

The following diagrams illustrate a generalized synthetic workflow and a hypothetical signaling pathway relevant to the biological activities observed in analogs of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 3,3,3-Trifluoropropan-1-amine C N-Alkylation A->C B Benzyl Halide B->C D This compound C->D Purification

Caption: Generalized Synthetic Workflow for this compound.

G Compound N-Benzylamine Derivative Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Inhibition/Modulation Pathway Signaling Cascade Target->Pathway Response Biological Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response

Caption: Hypothetical Signaling Pathway Modulated by N-Benzylamine Derivatives.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N-Benzyl-3,3,3-trifluoropropan-1-amine, a compound that requires careful management due to its potential hazards. Adherence to these procedures is critical for minimizing risks and complying with safety regulations.

Hazard Profile and Safety Precautions

This compound is a combustible liquid that is harmful if swallowed or in contact with skin. It can cause skin irritation and serious eye damage. Furthermore, this compound is toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is mandatory when handling and disposing of this chemical.

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Clothing: Wear protective clothing to prevent skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial handling to final waste deposition.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always wear the appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[2]

2. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Absorb the spill using an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Do not allow the chemical to enter drains or waterways.[1]

3. Waste Collection and Storage:

  • Collect all waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][3]

4. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal facility.[1][2][3]

  • Ensure that the disposal method complies with all local, state, and federal regulations.

  • Do not dispose of this chemical with regular laboratory trash or down the drain.

Quantitative Data Summary

The following table summarizes key quantitative data for chemicals with similar structures to this compound, providing a reference for its physical and chemical properties.

PropertyValueSource
Flash Point 72 °C / 161.6 °F (Closed Cup)Benzylamine SDS
Boiling Point/Range 182 - 185 °C / 359.6 - 365 °F @ 760 mmHgBenzylamine SDS
pH 11.6 (100 g/l aq. solution)Benzylamine SDS

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure, the following diagram illustrates the decision-making process and necessary actions for handling this compound waste.

G start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Area (Chemical Fume Hood) start->fume_hood waste_generation Generate Waste Chemical or Contaminated Material ppe->waste_generation fume_hood->waste_generation spill Accidental Spill waste_generation->spill No collect_waste Collect Waste in a Labeled, Sealed Container waste_generation->collect_waste Yes absorb Absorb with Inert Material (e.g., Sand, Vermiculite) spill->absorb absorb->collect_waste store_waste Store Waste in a Cool, Dry, Well-Ventilated Area collect_waste->store_waste disposal_facility Transfer to an Approved Waste Disposal Facility store_waste->disposal_facility end End: Proper Disposal disposal_facility->end

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling N-Benzyl-3,3,3-trifluoropropan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Benzyl-3,3,3-trifluoropropan-1-amine was not available. The following guidance is based on the safety profiles of structurally similar compounds, including Benzylamine, 3,3,3-Trifluoropropan-1-amine hydrochloride, and N-Benzylpropan-1-amine. A conservative approach should be adopted, assuming the target compound exhibits a combination of the hazards associated with these analogs.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

Given the hazardous nature of structurally related amines and organofluorine compounds, strict adherence to PPE protocols is mandatory.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • Use of a certified chemical fume hood is required for all procedures involving this substance.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that meet European standard EN 166.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Inspect gloves for any signs of degradation or puncture before each use.

  • Skin and Body Protection: A lab coat, long-sleeved clothing, and closed-toe shoes are mandatory. For larger quantities or in case of potential splashing, consider a chemical-resistant apron or suit.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace within the chemical fume hood, covering the surface with absorbent, disposable bench paper.

  • Weighing and Transferring:

    • If the compound is a solid, handle it as a powder and avoid creating dust.

    • If it is a liquid, use a calibrated pipette or syringe for transfers to minimize splashes.

    • Keep the container tightly closed when not in use.

  • During the Reaction:

    • Maintain the reaction setup within the fume hood.

    • Continuously monitor the reaction for any unexpected changes.

    • Avoid direct contact with the substance and its vapors.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Decontaminate all equipment and the work area.

    • Remove and properly dispose of contaminated PPE.

Emergency First Aid Measures

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[2]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix with other incompatible waste streams.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Procedure: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain or dispose of in regular trash.

Quantitative Data Summary

The following table summarizes key safety and physical property data from related compounds. This information should be used as a conservative estimate for this compound.

PropertyBenzylamine3,3,3-Trifluoropropan-1-amine hydrochlorideN-Benzylpropan-1-amine
CAS Number 100-46-92968-33-42032-33-9
Molecular Formula C₇H₉NC₃H₇ClF₃NC₁₀H₁₅N
Boiling Point 182 - 185 °CNot AvailableNot Available
Flash Point 72 °C (closed cup)Not AvailableNot Available
Hazards Combustible liquid, Causes severe skin burns and eye damageHarmful if swallowed, in contact with skin, or inhaled; Causes skin and eye irritationCauses severe skin burns and eye damage, Combustible liquid

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start ppe Don PPE start->ppe setup Setup Fume Hood ppe->setup weigh Weigh/Transfer setup->weigh react Perform Reaction weigh->react monitor Monitor react->monitor decontaminate Decontaminate monitor->decontaminate waste Collect Waste decontaminate->waste dispose Dispose of Waste waste->dispose remove_ppe Remove PPE dispose->remove_ppe wash Wash Hands remove_ppe->wash end End wash->end

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.